2,2-Difluoropropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBNZRVGOENRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616548 | |
| Record name | 2,2-Difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49781-48-8 | |
| Record name | 2,2-Difluoropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49781-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoropropanamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40616548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoropropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoropropanamide for Researchers and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of novel fluorinated compounds. Among these, small, fluorinated building blocks are of paramount importance, providing a direct and efficient means to introduce fluorine into larger, more complex molecules. This guide focuses on one such fundamental building block: 2,2-Difluoropropanamide (CAS Number: 49781-48-8), a compound with significant potential in the synthesis of advanced materials and pharmacologically active agents. This document aims to provide a comprehensive technical overview, encompassing its synthesis, characterization, reactivity, and potential applications, to serve as a valuable resource for researchers and professionals in the field.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and experimental data for this compound.
| Property | Value | Source |
| CAS Number | 49781-48-8 | PubChem |
| Molecular Formula | C₃H₅F₂NO | PubChem |
| Molecular Weight | 109.07 g/mol | PubChem |
| Exact Mass | 109.03392011 Da | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2,2-Difluoropropionamide | PubChem |
| Topological Polar Surface Area | 43.1 Ų | PubChem |
Synthesis and Purification of this compound
While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic route can be devised based on established organic chemistry principles and available information on the synthesis of its precursors and analogous compounds. The most viable approach involves a two-step process: the synthesis of the precursor ester, ethyl 2,2-difluoropropionate, followed by its amidation.
Step 1: Synthesis of Ethyl 2,2-Difluoropropionate
The synthesis of the key intermediate, ethyl 2,2-difluoropropionate, can be achieved via the fluorination of ethyl pyruvate using a deoxofluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).
Experimental Protocol: Synthesis of Ethyl 2,2-Difluoropropionate
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with ethyl pyruvate and cool the vessel to -15 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Fluorinating Agent: Slowly add Deoxo-Fluor® via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully quench the reaction by pouring it into a vigorously stirred, pre-cooled aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure ethyl 2,2-difluoropropionate.
Step 2: Amidation of Ethyl 2,2-Difluoropropionate
The conversion of ethyl 2,2-difluoropropionate to this compound can be accomplished through direct amidation with ammonia. This is a standard transformation for converting esters to primary amides.
Representative Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, dissolve ethyl 2,2-difluoropropionate in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and carefully vent any excess pressure.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetone, or acetonitrile) to afford pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization of this compound
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl (CH₃) protons will appear as a triplet due to coupling with the two adjacent fluorine atoms. The two amide (NH₂) protons are expected to show a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals. The carbonyl carbon of the amide will appear in the downfield region. The quaternary carbon bearing the two fluorine atoms will be split into a triplet due to one-bond C-F coupling. The methyl carbon will also show splitting due to two-bond C-F coupling.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | ||
| CH₃ | ~1.8 | Triplet (³JHF) |
| NH₂ | ~6.0 - 7.5 | Broad Singlet |
| ¹³C | ||
| C=O | ~170 | Singlet |
| CF₂ | ~120 | Triplet (¹JCF) |
| CH₃ | ~20 | Triplet (²JCF) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands for a primary amide.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3100 | Two bands, asymmetric and symmetric stretching |
| C=O Stretch (Amide I) | 1680-1630 | Strong absorption |
| N-H Bend (Amide II) | 1640-1550 | Medium to strong absorption |
| C-F Stretch | 1100-1000 | Strong absorption |
Primary amides typically show two N-H stretching bands, which helps to distinguish them from secondary amides. The amide I band (C=O stretch) and amide II band (N-H bend) are also key diagnostic peaks.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at m/z = 109. A common fragmentation pathway for primary amides is the cleavage of the R-CONH₂ bond, which would result in a fragment ion at m/z = 44, corresponding to [CONH₂]⁺. Another likely fragmentation would be the loss of the amide group to give the [CH₃CF₂]⁺ fragment.
Reactivity and Synthetic Potential
The presence of the gem-difluoro group significantly influences the reactivity of the adjacent amide functionality. The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and can affect the acidity of the N-H protons.
Hydrolysis
While amides are generally stable, the hydrolysis of this compound to 2,2-difluoropropionic acid under acidic or basic conditions is a feasible transformation. The electron-withdrawing fluorine atoms may facilitate nucleophilic attack at the carbonyl carbon.
Reduction
The reduction of the amide group in this compound to the corresponding amine, 2,2-difluoropropanamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides access to valuable difluorinated amine building blocks.
Reaction Mechanism: Reduction of an Amide with LiAlH₄
Caption: Generalized mechanism for the reduction of a primary amide.
Applications in Drug Development and Medicinal Chemistry
The introduction of gem-difluoro groups is a well-established strategy in drug design to modulate the properties of bioactive molecules. This compound serves as a valuable and versatile building block for incorporating the 2,2-difluoropropyl moiety into larger molecules.
Bioisosteric Replacement
The difluoromethylene group (CF₂) is often used as a bioisostere for a carbonyl group or a methylene group. This substitution can lead to improved metabolic stability by blocking sites of oxidation, and it can also alter the electronic properties and conformation of a molecule, potentially leading to enhanced binding to biological targets.
Scaffold for More Complex Molecules
This compound can be used as a starting material for the synthesis of more elaborate fluorinated compounds. For instance, the amide functionality can be further derivatized, or the molecule can be used in coupling reactions to be incorporated into larger scaffolds. The corresponding amine, obtained via reduction, is also a valuable synthon for the preparation of a wide range of biologically active compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The unique electronic properties conferred by the gem-difluoro group make it an attractive moiety for the design of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, intended to facilitate its use in innovative research and development endeavors.
Physical and chemical properties of 2,2-Difluoropropanamide
An In-Depth Technical Guide to 2,2-Difluoropropanamide for Advanced Research and Development
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. Among the vast landscape of fluorinated organic compounds, this compound emerges as a molecule of significant interest. The introduction of geminal fluorine atoms onto a simple amide scaffold imparts unique electronic and steric properties that are highly sought after in the design of next-generation pharmaceuticals and functional materials. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and empower your research endeavors.
Molecular Identity and Physicochemical Profile
This compound is a fluorinated amide that presents as a valuable building block in synthetic chemistry. Its structural and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.
Chemical Identifiers
Precise identification is critical for regulatory compliance and accurate literature searching.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 49781-48-8 | [1][2][3] |
| Molecular Formula | C₃H₅F₂NO | [1][3] |
| Canonical SMILES | CC(C(=O)N)(F)F | [1] |
| InChIKey | XJGBNZRVGOENRN-UHFFFAOYSA-N | [1] |
Physical and Computed Properties
The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems.
| Property | Value | Source |
| Molecular Weight | 109.07 g/mol | [1][3] |
| Melting Point | 67 °C | [3] |
| Boiling Point | 212 °C | [3] |
| Appearance | White to off-white solid (typical) | Inferred |
| Polar Surface Area | 43.1 Ų | [1] |
The presence of the amide group and the polar C-F bonds contribute to a significant polar surface area, suggesting potential for hydrogen bonding and moderate solubility in polar solvents.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established routes for amide formation, starting from its corresponding acid or acid derivative.
Synthetic Strategy: Amidation of 2,2-Difluoropropanoic Acid
A primary and logical route to this compound is the amidation of 2,2-difluoropropionic acid or its activated derivatives. The general workflow for such a synthesis is outlined below. The choice of coupling agent is critical to achieving high yields and purity by minimizing side reactions.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the amide functional group, with the gem-difluoro moiety exerting a significant electronic influence.
-
Hydrolysis: Like other amides, it can be hydrolyzed to the parent carboxylic acid (2,2-difluoropropionic acid) and ammonia under acidic or basic conditions. The electron-withdrawing nature of the fluorine atoms may increase the susceptibility of the carbonyl carbon to nucleophilic attack.
-
Reduction: The amide can be reduced to the corresponding amine (2,2-difluoropropan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Influence of Fluorine: The two fluorine atoms at the α-position are strongly electron-withdrawing. This property can increase the acidity of the N-H protons and influence the conformational preferences of the molecule.
Analytical Characterization: A Spectroscopic Approach
Structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of this compound.
-
¹H NMR:
-
Methyl Group (CH₃): A triplet would be expected due to coupling with the two adjacent fluorine atoms (³JHF). The chemical shift would be downfield from a typical methyl group due to the electron-withdrawing effect of the fluorines.
-
Amide Protons (NH₂): A broad singlet is expected. The chemical shift can be variable and is dependent on solvent and concentration. These protons are exchangeable with D₂O.
-
-
¹³C NMR:
-
Methyl Carbon (CH₃): A triplet is expected due to one-bond coupling to the fluorine atoms (¹JCF).
-
Quaternary Carbon (CF₂): A triplet is also expected due to one-bond coupling to the fluorine atoms, appearing at a significantly downfield chemical shift.
-
Carbonyl Carbon (C=O): A triplet is expected due to two-bond coupling to the fluorine atoms (²JCF).
-
-
¹⁹F NMR:
-
A quartet would be expected due to coupling with the three protons of the adjacent methyl group (³JFH). This provides clear evidence for the connectivity between the CF₂ and CH₃ groups. The use of ¹⁹F NMR is particularly advantageous in fragment-based drug discovery for screening fluorinated compounds.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: Two sharp to moderately broad peaks are expected in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.[5]
-
C=O Stretch (Amide I band): A strong, sharp absorption is expected around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A peak is expected around 1600-1640 cm⁻¹.
-
C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 109.07 would be expected.
-
Fragmentation: Common fragmentation patterns for amides include the loss of the amide group and cleavage adjacent to the carbonyl group.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] this compound, as a small, fluorinated building block, holds potential in several areas of drug development:
-
Fragment-Based Drug Discovery (FBDD): Small, fluorinated molecules are excellent probes for FBDD screening campaigns using ¹⁹F NMR.[4] this compound could serve as a starting fragment for identifying novel binding interactions with protein targets.
-
Lead Optimization: The difluoromethyl group can be introduced into lead compounds to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functional groups, such as a ketone or an ether, to modulate the electronic and conformational properties of a molecule.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[1][2] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[2][9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[9]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]
-
Conclusion
This compound is a compelling molecule for chemical and pharmaceutical research. Its unique combination of a primary amide and a gem-difluoro group makes it a versatile building block. A thorough understanding of its synthesis, reactivity, and spectroscopic signature, as detailed in this guide, is essential for its effective utilization in the laboratory. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- 1. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIFLUOROPROPIONAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. 2,2-DIFLUOROPROPIONAMIDE CAS#: 49781-48-8 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2,2-Difluoropropanamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2,2-difluoropropanamide, a valuable fluorinated building block in pharmaceutical and agrochemical research. The incorporation of the gem-difluoro motif into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different methodologies. The presented pathways are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Gem-Difluoro Moiety
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The gem-difluoro group (CF2), in particular, serves as a non-hydrolyzable isostere for a carbonyl or hydroxyl group, and can act as a lipophilic hydrogen bond donor. These characteristics make this compound and its derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals. This guide will explore two primary synthetic strategies for obtaining this compound: a multi-step synthesis commencing from ethyl pyruvate, and a more direct approach involving the fluorination of a propanamide precursor.
Pathway I: Multi-step Synthesis via 2,2-Difluoropropionic Acid
This pathway is a robust and well-documented approach that proceeds through the formation of key intermediates, ethyl 2,2-difluoropropionate and 2,2-difluoropropionic acid. It offers high yields and well-understood reaction mechanisms, making it a reliable choice for the synthesis of this compound.
Mechanistic Overview
The synthesis begins with the deoxofluorination of ethyl pyruvate to introduce the gem-difluoro group. This is followed by the hydrolysis of the resulting ester to the corresponding carboxylic acid. The final step involves the amidation of 2,2-difluoropropionic acid to yield the target amide.
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-Difluoropropionate
This procedure utilizes [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor®) as a deoxofluorinating agent to convert the keto group of ethyl pyruvate into a gem-difluoro group.
-
Materials: Ethyl pyruvate, [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor®), Methylene chloride, Sodium bicarbonate, Water, Ice, Magnesium sulfate.
-
Procedure:
-
In a 3-neck round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge ethyl pyruvate.
-
Cool the flask to between -15°C and -10°C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® to the flask, ensuring the internal temperature is maintained below -5°C.
-
Stir the reaction mixture, allowing it to warm to a temperature not exceeding 30°C, until gas chromatography (GC) analysis indicates the complete consumption of the starting material.
-
In a separate large container, prepare a stirred mixture of water, ice, and sodium bicarbonate.
-
Carefully and slowly add the reaction mixture to the aqueous bicarbonate solution over approximately 30 minutes to quench the reaction.
-
Allow the quenched mixture to stir overnight and warm to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with methylene chloride.
-
Combine all organic layers, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and distill the liquid residue to obtain pure ethyl 2,2-difluoropropionate.[1]
-
Step 2: Synthesis of 2,2-Difluoropropionic Acid
The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Materials: Ethyl 2,2-difluoropropionate, Ethanol, Sodium hydroxide (2N aqueous solution), Hydrochloric acid (2N), Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve ethyl 2,2-difluoropropionate in ethanol in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 2N aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at 0°C, then allow it to gradually warm to room temperature and continue stirring for 14 hours.
-
Upon reaction completion (monitored by TLC or GC), acidify the mixture to a pH below 7 with 2N hydrochloric acid.
-
Extract the product into diethyl ether multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-difluoropropionic acid.[2]
-
Step 3: Synthesis of this compound
A standard carbodiimide-mediated coupling reaction is employed for the amidation of the carboxylic acid.
-
Materials: 2,2-Difluoropropionic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Ammonium hydroxide, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine.
-
Procedure:
-
Dissolve 2,2-difluoropropionic acid in dichloromethane in a round-bottomed flask under a nitrogen atmosphere.
-
Add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Cool the reaction mixture to 0°C and slowly add an excess of aqueous ammonium hydroxide.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Pathway II: Direct Fluorination of Propanamide Derivatives
A more convergent approach to this compound involves the direct fluorination of a suitable propanamide precursor. This method, while potentially more challenging in terms of selectivity and reaction control, offers the advantage of fewer synthetic steps. The use of electrophilic fluorinating agents like Selectfluor® is a key strategy in this approach.
Mechanistic Considerations
The direct α,α-difluorination of an amide is a challenging transformation. A plausible strategy involves the in-situ generation of an enolate or enamine equivalent from the propanamide, followed by a stepwise double electrophilic fluorination.
Caption: Proposed workflow for the direct fluorination of a propanamide derivative.
Conceptual Protocol
-
Materials: N-protected propanamide (e.g., N-benzylpropanamide), Strong base (e.g., Lithium diisopropylamide - LDA), Selectfluor®, Anhydrous tetrahydrofuran (THF), Quenching solution (e.g., saturated aqueous ammonium chloride).
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the N-protected propanamide in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as LDA to generate the enolate.
-
After stirring for a set time to ensure complete enolate formation, add a solution of Selectfluor® in anhydrous THF dropwise, maintaining the low temperature.
-
Allow the reaction to stir at -78°C for a specified period.
-
To achieve difluorination, a second equivalent of base followed by a second equivalent of Selectfluor® would be required, potentially in a one-pot or stepwise fashion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The N-protecting group would then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield this compound. Purification would likely be necessary at each stage.
-
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I: Multi-step Synthesis | Pathway II: Direct Fluorination |
| Starting Materials | Ethyl pyruvate, Deoxo-Fluor®, NaOH, EDC, NH4OH | Propanamide derivative, Strong base, Selectfluor® |
| Number of Steps | 3 | 1-2 (plus protection/deprotection) |
| Scalability | Generally good, with established protocols.[1] | Potentially challenging due to the use of strong bases and low temperatures. |
| Yields | High yields reported for individual steps.[1][2] | Likely to be lower and more variable due to potential side reactions. |
| Reagent Handling | Deoxo-Fluor® is moisture-sensitive. | Requires handling of pyrophoric strong bases and careful temperature control. |
| Purification | Standard purification techniques at each step. | May require more complex purification to separate mono- and di-fluorinated products. |
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Pathway I, a multi-step synthesis starting from ethyl pyruvate, offers a reliable and high-yielding route with well-established protocols. While longer, it provides greater control over the synthesis. Pathway II, a more direct fluorination approach, is conceptually more elegant but presents significant challenges in terms of reaction control and optimization. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. The information provided herein, grounded in the scientific literature, serves as a valuable resource for professionals in the field of organic and medicinal chemistry.
References
- 1. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 2. Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
2,2-Difluoropropanamide molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Difluoropropanamide
Introduction
Significance of Fluorinated Amides in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When introduced into amide-containing compounds, which are prevalent in pharmaceuticals, fluorine can modulate metabolic stability, binding affinity, and membrane permeability. The gem-difluoro motif (CF₂) is of particular interest as a bioisostere for carbonyl groups or as a means to lock in specific molecular conformations, thereby influencing biological activity.
Introduction to this compound
This compound (C₃H₅F₂NO) is a small, fluorinated amide that serves as a valuable model system for understanding the conformational effects of gem-dinal substitution at the α-carbon of an amide. Its seemingly simple structure belies a complex interplay of steric and electronic forces that dictate its three-dimensional shape and reactivity. A thorough understanding of its molecular structure and conformational landscape is crucial for medicinal chemists seeking to leverage the unique properties of α,α-difluoroamide moieties in the design of novel therapeutics.
Scope of the Technical Guide
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical underpinnings of its structure, detail the experimental and computational methodologies for its characterization, and discuss its potential applications in medicinal chemistry.
Molecular Structure of this compound
Chemical Composition and Connectivity
This compound consists of a central propane backbone with a primary amide group at the C1 position and two fluorine atoms geminally substituted at the C2 position. The IUPAC name for this compound is this compound[1].
Key Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₅F₂NO | [1] |
| Molecular Weight | 109.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 49781-48-8 | [1] |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Bond Lengths, Bond Angles, and Dihedral Angles
While a definitive crystal structure for this compound is not publicly available, we can infer its structural parameters from computational studies and experimental data of analogous molecules like 2,2-difluoropropane[2]. The introduction of two electronegative fluorine atoms at the C2 position is expected to shorten the adjacent C-C and C-F bonds and influence the bond angles around the C2 carbon.
| Bond/Angle | Expected Value | Justification/Comparison |
| C-C (amide) | ~1.52 Å | Typical sp³-sp² C-C bond |
| C=O | ~1.23 Å | Standard amide carbonyl bond length |
| C-N | ~1.33 Å | Standard amide C-N bond length |
| C-F | ~1.35 Å | Typical C-F bond length in gem-difluoroalkanes |
| ∠(FCC) | ~109.5° | Tetrahedral geometry with slight distortions |
| ∠(FCF) | ~105° | Steric repulsion between fluorine atoms |
| ∠(CCC) | ~112° | Influenced by bulky CF₂ group |
Molecular Visualization
Caption: Ball-and-stick model of this compound.
Conformational Analysis
Theoretical Background: Factors Influencing Conformation in α,α-difluoro Amides
The conformational preferences of this compound are primarily governed by the rotation around the C1-C2 single bond. Several factors come into play:
-
Steric Effects: The bulky fluorine atoms and the methyl group create steric hindrance, disfavoring eclipsed conformations.
-
Electronic Effects:
-
Gauche Effect: The tendency of electronegative substituents to adopt a gauche arrangement is a well-documented phenomenon in fluorinated alkanes. This is often attributed to hyperconjugation between a C-H σ orbital and a C-F σ* anti-bonding orbital.
-
Dipole-Dipole Interactions: The large dipole moments of the C-F and C=O bonds will significantly influence the conformational energy landscape. Alignments that minimize dipole-dipole repulsion will be favored.
-
Identification of Stable Conformers
Based on theoretical considerations, the most stable conformer is likely to have the C=O bond and one of the C-F bonds in a nearly anti-periplanar arrangement to minimize steric and dipole-dipole repulsions. The methyl group would then be gauche to the other C-F bond.
Caption: Newman projections of the anti and gauche conformers.
Rotational Energy Barrier around the C-C Bond
The energy barrier to rotation around the C1-C2 bond is expected to be significant due to the steric bulk of the two fluorine atoms and the planarity of the amide group. Computational studies on related molecules suggest this barrier could be in the range of 5-10 kcal/mol[3].
Caption: Conceptual rotational energy profile for the C1-C2 bond.
Influence of Solvent on Conformational Equilibrium
The polarity of the solvent can influence the conformational equilibrium. More polar solvents may stabilize conformers with larger dipole moments. For this compound, this could potentially shift the equilibrium towards a conformer with a different arrangement of the C-F and C=O dipoles.
Experimental and Computational Methodologies for Structural Elucidation
Synthesis and Purification
A plausible synthetic route to this compound involves the amidation of a 2,2-difluoropropionyl halide or ester.
Proposed Synthetic Pathway:
-
Fluorination of Propionic Acid: Start with a readily available precursor like propionyl chloride or ethyl propionate. Direct fluorination can be challenging, so a multi-step process is likely necessary. One approach is the conversion to an α,α-dichloro intermediate followed by a halogen exchange reaction (Swarts reaction).
-
Amidation: The resulting 2,2-difluoropropionyl chloride or ester can then be reacted with ammonia to yield this compound.
Purification and Characterization Workflow:
Caption: Workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds[4][5].
¹H NMR Spectroscopy:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| CH₃ | 1.5 - 2.0 | Triplet | ³J(H,F) ≈ 18-20 Hz |
| NH₂ | 6.0 - 8.0 | Broad Singlet | - |
¹³C NMR Spectroscopy:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| C=O | 170 - 180 | Triplet | ³J(C,F) ≈ 2-5 Hz |
| CF₂ | 115 - 125 | Triplet | ¹J(C,F) ≈ 240-280 Hz |
| CH₃ | 15 - 25 | Triplet | ²J(C,F) ≈ 20-25 Hz |
¹⁹F NMR Spectroscopy:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| CF₂ | -80 to -100 | Quartet | ³J(F,H) ≈ 18-20 Hz |
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
2D NMR: For unambiguous assignment and conformational analysis, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C). NOESY or ROESY experiments can provide through-space correlations to determine the relative orientation of atoms in the preferred conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the preferred conformation in the crystalline state[6].
Step-by-Step Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Computational Chemistry
Computational methods are invaluable for exploring the conformational landscape and predicting spectroscopic properties[7].
Overview of Applicable Methods:
-
Density Functional Theory (DFT): A good balance of accuracy and computational cost for geometry optimization, frequency calculations, and NMR chemical shift predictions.
-
Ab initio Methods (e.g., Møller-Plesset perturbation theory, MP2): Higher accuracy but more computationally expensive.
Protocol for Conformational Searching and Energy Calculations:
-
Initial Structures: Generate a series of initial structures by systematically rotating around the C1-C2 bond.
-
Geometry Optimization: Optimize the geometry of each initial structure using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Transition State Search: Locate the transition states for rotation around the C1-C2 bond to determine the rotational energy barriers.
Workflow for Computational Analysis:
Caption: Workflow for computational conformational analysis.
Chemical Reactivity and Applications in Drug Development
Reactivity of the Amide and α-Difluoro Ethyl Group
The amide group can undergo hydrolysis under acidic or basic conditions. The α,α-difluoroethyl group is generally stable but can influence the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic.
Role as a Bioisostere in Medicinal Chemistry
The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon. This substitution can improve metabolic stability by blocking sites of oxidation. Furthermore, the conformational constraints imposed by the gem-difluoro group can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.
Case Studies of Structurally Related Compounds in Drug Discovery
Derivatives of this compound have been explored in the context of developing novel therapeutic agents. For instance, N-substituted this compound moieties have been incorporated into complex molecules to enhance their pharmacological properties[8][9].
Conclusion
This compound, while a small molecule, presents a rich area of study in terms of its molecular structure and conformational behavior. The interplay of steric and electronic effects due to the gem-difluoro substitution leads to a distinct conformational landscape that can be probed by a combination of experimental techniques, particularly NMR spectroscopy, and computational methods. A thorough understanding of this model system provides valuable insights for the rational design of more complex fluorinated pharmaceuticals with improved properties.
References
- 1. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. biophysics.org [biophysics.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Rotational spectra and computational analysis of two conformers of leucinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR20210018555A - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]
- 9. WO2013163344A1 - 2.2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,2-Difluoropropanamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2,2-Difluoropropanamide, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. We will delve into its synthesis, purification, and detailed characterization using modern spectroscopic techniques. Furthermore, we will explore the potential biological significance of this molecule, drawing upon the established roles of α,α-difluorinated motifs in drug design.
Introduction: The Significance of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoroalkyl group, in particular, is a valuable bioisostere for carbonyl groups and other functionalities, offering a way to modulate electronic properties and conformational preferences of a molecule. This compound serves as a fundamental building block and a subject of interest for researchers exploring the impact of α,α-difluorination on the biological activity of small molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₃H₅F₂NO | [1] |
| Molecular Weight | 109.07 g/mol | [1] |
| Monoisotopic Mass | 109.03392011 Da | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 67 °C | |
| Boiling Point | 212 °C | |
| Density | 1.214 g/cm³ | |
| Flash Point | 82 °C | |
| CAS Number | 49781-48-8 | [1] |
Synthesis and Purification of this compound
The synthesis of this compound can be logically approached in two main stages: the preparation of the precursor, 2,2-difluoropropanoic acid, followed by its amidation.
Synthesis of 2,2-Difluoropropanoic Acid
A common and efficient route to 2,2-difluoropropanoic acid involves the hydrolysis of its corresponding ester, ethyl 2,2-difluoropropionate.[2][3][4]
Figure 1: Synthetic pathway for 2,2-Difluoropropanoic Acid.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,2-difluoropropanoic acid. The crude product can often be used in the next step without further purification.
Amidation of 2,2-Difluoropropanoic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A reliable method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with an ammonia source. Thionyl chloride can also be used to convert the carboxylic acid to the more reactive acyl chloride intermediate.[5][6][7]
Figure 2: Synthetic pathways for this compound.
Experimental Protocol: Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, carefully add 2,2-difluoropropanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude 2,2-difluoropropionyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C. Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, heptane).
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed.[8][9][10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the retention factor (Rf) of the compound on a TLC plate.
Structural and Spectroscopic Characterization
Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |
| ~7.0-7.5 | br s | 1H | NH ₐ | - |
| ~6.5-7.0 | br s | 1H | NH ₑ | - |
| ~1.8-2.0 | t | 3H | CH ₃ | ³JHF ≈ 18-20 |
-
Rationale: The amide protons are expected to appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. The methyl protons will be a triplet due to coupling with the two equivalent fluorine atoms. The ³JHF coupling constant is expected to be in the range of 18-20 Hz based on data from similar gem-difluoro compounds.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J (Hz) |
| ~170-175 | t | C =O | ²JCF ≈ 25-30 |
| ~115-125 | t | C F₂ | ¹JCF ≈ 240-260 |
| ~20-25 | t | C H₃ | ²JCF ≈ 20-25 |
-
Rationale: The carbonyl carbon will appear as a triplet due to coupling to the two fluorine atoms. The difluorinated carbon will be a triplet with a large one-bond C-F coupling constant. The methyl carbon will also be a triplet due to two-bond C-F coupling.[12][13][14]
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J (Hz) |
| ~ -90 to -110 | q | CF ₂ | ³JFH ≈ 18-20 |
-
Rationale: The two equivalent fluorine atoms will appear as a single resonance. This signal will be split into a quartet by the three equivalent protons of the methyl group.[15][16][17][18][19] The chemical shift is predicted based on typical values for aliphatic gem-difluoro compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 1680-1650 | Strong, Sharp | C=O stretch (Amide I band) |
| 1650-1580 | Medium | N-H bend (Amide II band) |
| 1200-1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 109
-
Key Fragments:
-
m/z = 90 ([M - F]⁺)
-
m/z = 65 ([M - C₂H₂O]⁺)
-
m/z = 44 ([CONH₂]⁺)
-
Potential Applications in Drug Development
While there is no specific literature on the biological activity of this compound itself, the α,α-difluoroamide motif is of significant interest in medicinal chemistry.
-
Metabolic Stability: The strong C-F bonds can block metabolic oxidation at the α-position, potentially increasing the half-life of a drug molecule.[20][21]
-
Conformational Control: The gem-difluoro group can influence the local conformation of the molecule, which can be crucial for binding to a biological target. The O=C-C-F moiety in α-fluoroamides has a preference for a planar conformation.[22]
-
Bioisosterism: The difluoromethyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[23]
Given these properties, this compound could serve as a valuable building block for the synthesis of novel drug candidates. For instance, it could be incorporated into peptide mimics or other small molecules to enhance their pharmacokinetic profiles. Further research is warranted to explore the biological activities of derivatives of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be a skin, eye, and respiratory irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its synthesis and purification to its predicted spectroscopic characteristics and potential applications in drug discovery. While experimental data for this specific molecule is limited in the public domain, this guide offers a scientifically sound framework for its preparation and characterization, based on established chemical principles and data from analogous compounds. The unique properties conferred by the gem-difluoro group make this compound and its derivatives promising candidates for further investigation in the field of medicinal chemistry.
References
- 1. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]
- 3. 2,2-Difluoropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2,2-Difluoropropionic acid | 373-96-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. glsciences.eu [glsciences.eu]
- 10. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 14. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. biophysics.org [biophysics.org]
- 19. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 21. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The preferred conformation of α-fluoroamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Fluorinated Molecules
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoropropanamide
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound (C₃H₅F₂NO) serves as a valuable model compound and building block, embodying the analytical challenges and insights inherent in gem-difluorinated structures. A definitive structural confirmation and purity assessment of such compounds is not merely a procedural step but a fundamental requirement for reproducible and reliable research. This guide provides an in-depth analysis of this compound using the principal techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for researchers in the field.
Molecular Structure and Analytical Overview
This compound is a primary amide with a gem-dinal difluoro group at the α-carbon. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint. The following sections will deconstruct this fingerprint, technique by technique.
An In-Depth Technical Guide to the Solubility of 2,2-Difluoropropanamide in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Difluoropropanamide, a compound of interest in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. The guide elucidates the physicochemical properties of this compound, offers qualitative solubility predictions based on the principle of "like dissolves like," and provides a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to be a practical resource, empowering researchers to generate reliable solubility data essential for formulation, process development, and pharmacokinetic studies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development.[1] For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, unpredictable dosing, and ultimately, the failure of a promising drug candidate.[1] this compound, a fluorinated amide, presents a unique molecular structure that influences its interactions with various solvents. Understanding its solubility profile in a range of common organic solvents is paramount for its advancement through the drug development pipeline. This guide provides a foundational understanding of the factors governing its solubility and a practical approach to its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.[2] The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₅F₂NO | PubChem[3] |
| Molecular Weight | 109.07 g/mol | PubChem[3] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar amides |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Polarity | Polar | Inferred from structure |
The presence of the amide group (-CONH₂) and two fluorine atoms imparts significant polarity to the molecule. The amide group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the oxygen and nitrogen lone pairs).[4][5][6] This dual hydrogen bonding capability is a critical determinant of its solubility in protic solvents.[4][6][7]
Predicted Solubility of this compound in Common Organic Solvents: A Qualitative Assessment
In the absence of specific experimental data, the "like dissolves like" principle serves as a reliable guide for predicting solubility.[8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capacity.
A. Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given this compound's ability to engage in hydrogen bonding, it is predicted to have moderate to good solubility in these solvents.[4][7] For comparison, propanamide, the non-fluorinated analog, is very soluble in water.[10] The introduction of fluorine atoms, which are highly electronegative, can influence solubility in complex ways. While they increase bond polarity, they can also reduce the proton-donating ability of nearby N-H groups, potentially affecting hydrogen bonding strength.
B. Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess polar functional groups but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. This compound, with its hydrogen bond donor capability, is expected to interact favorably with these solvents. Therefore, it is predicted to have good solubility in this class of solvents. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.
C. Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and are incapable of hydrogen bonding. Due to the significant polarity of this compound, it is predicted to have low to negligible solubility in nonpolar solvents. The energy required to break the strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) in solid this compound would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.
This qualitative assessment provides a strong starting point for solvent selection in experimental studies.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][11] This method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound.
-
Transfer the solid into a sealed container (e.g., a glass vial with a screw cap).
-
Add a known volume of the desired organic solvent.
-
Ensure that a visible excess of solid remains to guarantee saturation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature environment, typically an orbital shaker or rotator.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The exact time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the solid phase from the liquid phase. This can be achieved by:
-
Centrifugation: Spin the sample at a high speed to pellet the excess solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove the undissolved solid.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[12] Based on available safety data for similar compounds, it is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12][14] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[12]
Conclusion
This technical guide has provided a comprehensive overview of the anticipated solubility of this compound in common organic solvents, grounded in its physicochemical properties and the fundamental principles of solubility. While quantitative data remains to be experimentally determined, the qualitative predictions and the detailed experimental protocol herein offer a solid foundation for researchers. The provided shake-flask method is a robust and reliable approach for generating the precise solubility data necessary to advance the development of this compound as a potential therapeutic agent. Accurate solubility data is not merely a physical constant but a critical piece of the puzzle in the journey from a promising molecule to a life-changing medicine.
References
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Propanamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Thermal Stability and Decomposition of 2,2-Difluoropropanamide
Foreword: Proactive Thermal Characterization in Pharmaceutical Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of new chemical entities (NCEs) is not merely a regulatory checkbox but a fundamental necessity for ensuring safety, efficacy, and stability. Small molecules, particularly those containing reactive functional groups and halogen atoms like 2,2-Difluoropropanamide, can exhibit complex thermal behaviors. Their stability under thermal stress dictates everything from viable synthesis and purification conditions to formulation strategies and shelf-life. This guide provides a comprehensive framework for the systematic investigation of the thermal stability and decomposition pathways of this compound. By integrating thermal analysis with advanced analytical techniques, we can construct a robust stability profile, anticipate potential degradation products, and mitigate risks in the development pipeline. This document is structured not as a rigid protocol, but as a logical workflow, guiding the researcher from initial screening to mechanistic elucidation.
Initial Thermal Profile Assessment
The first step in characterizing any NCE is to establish its fundamental thermal profile. This involves determining its melting behavior and its decomposition onset temperature under both inert and oxidative conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this initial assessment.
Thermogravimetric Analysis (TGA): Mapping Mass Loss Events
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the definitive method for determining the temperature at which a compound begins to degrade and quantifying the extent of mass loss.
Expertise in Action: Why Two Atmospheres? Running TGA scans in both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air or Oxygen) is critical. A significant difference in the decomposition temperature or profile between the two suggests susceptibility to oxidation. For a molecule like this compound, this helps distinguish between purely thermal fragmentation (pyrolysis) and thermo-oxidative degradation.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.
-
Sample Preparation: Place 3-5 mg of this compound into a clean, tared ceramic or platinum TGA pan. An open pan is used to ensure efficient removal of any evolved gases.
-
Atmosphere & Flow Rate: Set the purge gas (High Purity Nitrogen or Air) to a flow rate of 50-100 mL/min. This flow rate is sufficient to create a stable atmosphere and sweep away decomposition products.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard starting point that balances resolution and experimental time.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. Plot the percentage of initial mass versus temperature. The first derivative of this curve (DTG) should also be plotted to pinpoint the temperature of the maximum rate of mass loss.[1]
Anticipated Data & Interpretation
The TGA results will provide the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak).
| Parameter | Atmosphere | Expected Value (°C) | Significance |
| T_onset (5% Mass Loss) | Nitrogen | 150 - 200 | The temperature at which significant thermal degradation begins. |
| T_peak (DTG max) | Nitrogen | 200 - 250 | The temperature of the most rapid decomposition. |
| T_onset (5% Mass Loss) | Air | 140 - 190 | A lower onset in air would indicate oxidative instability. |
| Residue @ 600 °C | Nitrogen/Air | < 1% | Indicates complete volatilization or decomposition into gaseous products. |
Workflow for Thermogravimetric Analysis (TGA)
Caption: A streamlined workflow for TGA from instrument setup to data analysis.
Differential Scanning Calorimetry (DSC): Uncovering Thermal Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is essential for identifying melting points, phase transitions, and whether decomposition is an endothermic (bond-breaking) or exothermic (energetic runaway) process.[3][4]
Expertise in Action: The Importance of Sealed Pans For a small molecule like this compound, using hermetically sealed aluminum pans is crucial. This prevents mass loss due to sublimation or evaporation before the melting or decomposition point is reached, ensuring that the measured heat flow corresponds to the intended thermal event and not simple volatilization.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealable aluminum pan. Crimp the lid to create a tight seal. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min. The upper limit is chosen to be well past the decomposition onset observed in TGA.
-
-
Data Acquisition: Record the differential heat flow versus temperature.
Anticipated Data & Interpretation
The DSC thermogram will reveal the melting point (T_m) as a sharp endothermic peak and any decomposition events, which are often broad and exothermic for complex molecules.
| Parameter | Expected Value (°C) | Enthalpy (ΔH) | Significance |
| Melting Point (T_m) | 90 - 120 | Endothermic | A sharp peak indicates a pure crystalline solid. |
| Decomposition (T_decomp) | > 160 | Exothermic | The onset of an exothermic event signals an energetic decomposition, a critical safety parameter. |
Workflow for Differential Scanning Calorimetry (DSC)
Caption: The logical progression of a DSC experiment for thermal hazard assessment.
Decomposition Product Identification
Identifying the products of thermal degradation is paramount for understanding the decomposition mechanism and assessing the toxicity of potential breakdown products. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products and Fourier-Transform Infrared Spectroscopy (FTIR) for solid residues provides a comprehensive analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is the ideal technique for identifying the volatile and semi-volatile fragments produced during thermal decomposition. The sample is rapidly heated (pyrolyzed) in a controlled environment, and the resulting fragments are immediately swept into a GC-MS system for separation and identification.[5]
Experimental Protocol: Py-GC-MS Analysis
-
Sample Preparation: Place approximately 100-200 µg of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions: Set the pyrolyzer to a temperature identified as the T_peak from the TGA experiment (e.g., 220 °C). This ensures that the fragmentation pattern corresponds to the main decomposition event.
-
GC-MS Conditions:
-
GC Inlet: Set to 250 °C.
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of organic compounds.[6]
-
Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 20-400.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST) and through manual interpretation of fragmentation patterns.[7]
Fourier-Transform Infrared Spectroscopy (FTIR) of Residue
If the TGA analysis shows a significant solid residue, analyzing it with FTIR can provide clues about the chemical transformations that have occurred.[8][9]
Experimental Protocol: FTIR Analysis
-
Residue Generation: Heat a larger sample (e.g., 50 mg) in an open vial in an oven at a temperature slightly below the T_peak (e.g., 200 °C) until decomposition is visibly complete.
-
FTIR Measurement:
-
Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the cooled residue onto the ATR crystal and apply pressure.
-
Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Data Analysis: Compare the spectrum of the residue to that of the original this compound. Look for the disappearance of characteristic peaks (e.g., amide C=O stretch) and the appearance of new ones.
Proposed Decomposition Mechanism
By integrating the data from TGA, DSC, and Py-GC-MS, we can postulate a plausible decomposition pathway for this compound. The presence of two fluorine atoms on the α-carbon and the amide functional group suggests several potential routes. The thermal decomposition of fluorinated carboxylic acids often involves HF elimination.[10] Amide degradation can proceed via several pathways, including C-N bond cleavage or dehydration to a nitrile.[11]
A likely primary pathway involves the intramolecular elimination of hydrogen fluoride (HF) to form a highly reactive acyliminium intermediate, which could then rearrange or fragment. Another possibility is the homolytic cleavage of the C-C or C-N bonds.
Anticipated Decomposition Products (from Py-GC-MS):
-
Hydrogen Fluoride (HF): Not directly detectable by GC-MS but its formation is a highly probable initial step.
-
2-Fluoropropenenitrile (C₃H₂FN): Resulting from dehydration and HF elimination.
-
Difluoroethene (C₂H₂F₂): From fragmentation following C-C bond cleavage.
-
Formamide (CH₃NO): From fragmentation.
-
Carbon Monoxide (CO) & Carbon Dioxide (CO₂): Common products of extensive fragmentation.
Proposed Primary Decomposition Pathway of this compound
Caption: Plausible decomposition routes for this compound under thermal stress.
Conclusion and Recommendations
This technical guide outlines a robust, multi-technique approach to thoroughly characterize the thermal stability and decomposition of this compound. The initial TGA and DSC scans provide critical safety and stability data, indicating the maximum processing temperatures and revealing any energetic decomposition hazards. Subsequent analysis of decomposition products by Py-GC-MS allows for the elucidation of the degradation mechanism.
For a compound like this compound, a decomposition onset around 150-200 °C would suggest moderate thermal stability. The likely evolution of corrosive HF gas upon decomposition is a significant safety consideration for handling and storage at elevated temperatures. These findings are crucial for guiding decisions in process chemistry, formulation development, and establishing appropriate storage conditions to ensure the integrity and safety of this compound throughout its lifecycle.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Emergence of a Fluorinated Amide: A Technical Guide to the Discovery and History of 2,2-Difluoropropanamide
For the attention of: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of Gem-Difluoro Motifs in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2][3] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[4][5] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group holds a place of particular significance.[6][7] Its ability to act as a bioisostere for carbonyl groups and ethers, while profoundly influencing local electronic environments, makes it a valuable tool for molecular engineering.[8] This guide delves into the history and synthesis of a fundamental exemplar of this class: 2,2-Difluoropropanamide. While a singular, seminal publication marking its "discovery" is not prominent in the historical record, its existence is a direct consequence of the broader evolution of synthetic fluorination methodologies. This document will therefore trace the development of the key chemical transformations that enable the synthesis of such gem-difluoro amides and provide a comprehensive, practical framework for its preparation and understanding.
I. A Historical Perspective: The Quest for Controlled Gem-Difluorination
The introduction of a gem-difluoro unit into a molecule is a non-trivial synthetic challenge. The historical trajectory of this transformation has been one of moving from harsh, often indiscriminate fluorinating agents to milder, more selective reagents.
Early methods for fluorination often involved reagents like elemental fluorine or sulfur tetrafluoride (SF4), which, while effective, suffered from high reactivity, toxicity, and a lack of functional group tolerance.[9] The development of (diethylamino)sulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), represented a significant leap forward.[10][11] These reagents enabled the conversion of aldehydes and ketones to their corresponding gem-difluorides under much milder conditions.[11][12] However, the direct fluorination of less reactive carbonyl compounds like esters and amides remained a challenge, often requiring harsh conditions and resulting in low yields.[9]
More recent advancements have introduced a wider array of techniques for gem-difluorination, including the use of hypervalent iodine reagents like (difluoroiodo)toluene, and various transition-metal-catalyzed approaches.[13][14] These modern methods have expanded the scope of substrates that can be efficiently difluorinated, paving the way for the synthesis of complex fluorinated molecules, including amides like this compound.
The synthesis of this compound can be logically envisioned through the application of these developed fluorination technologies to a readily available starting material, propanamide.
II. Physicochemical and Safety Data of Key Compounds
A thorough understanding of the properties of the reactants and the final product is crucial for both successful synthesis and safe laboratory practice.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Safety Considerations |
| Propanamide | CH₃CH₂CONH₂ | 73.09 | 213 | 79-81 | Harmful if swallowed. Causes skin and eye irritation. |
| (Diethylamino)sulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | 161.20 | 30-32 (decomposes) | < -60 | Corrosive. Reacts violently with water. Can decompose explosively upon heating. Handle with extreme caution in a fume hood. |
| This compound | CH₃CF₂CONH₂ | 109.07 | Not readily available | Not readily available | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
III. Synthesis of this compound: A Representative Protocol
The following section details a plausible and robust two-step synthetic pathway to this compound, commencing with the preparation of the precursor, propanamide.
Part A: Synthesis of Propanamide from Propanoic Acid
Propanamide can be synthesized from propanoic acid via the formation of an ammonium salt followed by dehydration.[15]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add an excess of propanoic acid.
-
Ammonium Salt Formation: Slowly add solid ammonium carbonate to the propanoic acid with stirring. Continue the addition until the effervescence of carbon dioxide ceases.
-
Dehydration: Heat the resulting ammonium propionate mixture under reflux for approximately 30-60 minutes to effect dehydration.
-
Workup and Purification: The reaction mixture can be purified by distillation to remove excess propanoic acid and water, yielding propanamide.
Causality of Experimental Choices:
-
The use of excess propanoic acid helps to drive the equilibrium towards the formation of the ammonium salt and prevents its dissociation back to ammonia and the acid upon heating.[16]
-
Heating under reflux provides the necessary energy for the dehydration of the ammonium salt to the amide.[16]
Part B: Gem-Difluorination of Propanamide
The conversion of the carbonyl group of propanamide to a gem-difluoro group can be achieved using a deoxofluorinating agent such as DAST.
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve propanamide in a suitable anhydrous solvent (e.g., dichloromethane) in a flask made of fluoropolymer or polyethylene, as DAST can react with glass.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric equivalent of DAST dropwise via a syringe.
-
Reaction Progression: Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Causality of Experimental Choices:
-
The reaction is conducted under anhydrous and inert conditions as DAST reacts violently with water.
-
The use of a fluoropolymer or polyethylene flask is a critical safety and efficacy measure due to the reactivity of DAST with silica-containing glassware.
-
The initial low temperature is necessary to control the exothermic reaction between the amide and DAST. Allowing the reaction to slowly warm to room temperature provides the activation energy for the fluorination to proceed to completion.
-
Quenching with a weak base like sodium bicarbonate neutralizes any remaining DAST and acidic byproducts.
IV. Visualizing the Synthesis and Mechanism
To further elucidate the synthetic process, the following diagrams illustrate the overall workflow and the proposed reaction mechanism.
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism for the DAST-mediated gem-difluorination of an amide.
V. Conclusion and Future Outlook
While the specific historical genesis of this compound may be diffuse, its existence is a testament to the remarkable progress in the field of organofluorine chemistry. The synthetic pathways to this and other gem-difluoro compounds are now well-established, relying on a toolkit of increasingly sophisticated and selective fluorinating agents. As a fundamental building block, this compound and its derivatives hold potential for further elaboration into more complex molecules for applications in medicinal chemistry and materials science. The continued development of novel fluorination methods will undoubtedly expand the accessibility and utility of such valuable fluorinated motifs, empowering researchers to push the boundaries of molecular design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 13. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 14. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propanamide - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: The 2,2-Difluoropropanamide Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Fluorine in Drug Design
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] Its unique properties, stemming from its small size and high electronegativity, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][2] Strategically placed fluorine atoms can enhance metabolic stability, modulate acidity/basicity (pKa), improve membrane permeability, and increase binding affinity to biological targets.[1]
Among the various fluorinated motifs, the difluoromethyl (-CF₂H) and the geminal difluoro (-CF₂-) groups have emerged as particularly powerful tools.[3][4] The -CF₂H group, for instance, is a fascinating bioisostere for common polar functional groups like hydroxyls (-OH) and thiols (-SH), primarily due to its capacity to act as a hydrogen bond donor.[4][5][6] This guide focuses on the 2,2-difluoropropanamide scaffold, a simple yet representative structure that embodies the α,α-difluoro carbonyl motif. We will explore its underlying physicochemical rationale, synthetic accessibility, and practical application in the lead optimization phase of drug discovery.
Physicochemical Rationale for Employing the α,α-Difluoro Carbonyl Motif
The substitution of hydrogen atoms with fluorine at the α-position to a carbonyl group, as seen in this compound, imparts a unique constellation of properties that medicinal chemists can leverage to overcome common drug development hurdles.
-
Metabolic Blocking: The benzylic C-H bonds in many drugs are susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a labile -CH₂- group with a robust -CF₂- unit effectively blocks this metabolic hotspot, thanks to the high bond dissociation energy of the C-F bond (approx. 485 kJ/mol vs. 414 kJ/mol for C-H).[7] This can significantly increase a drug's half-life and bioavailability.[3]
-
Bioisosterism and Hydrogen Bonding: The difluoromethyl (-CF₂H) group is a remarkable bioisostere.[3][4][8] The two highly electronegative fluorine atoms polarize the adjacent C-H bond, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[9][10] This allows the -CF₂H group to mimic the hydrogen bonding interactions of hydroxyl, thiol, or even some amine groups, potentially preserving or enhancing binding affinity at a target receptor while improving other properties like metabolic stability.[5][6]
-
Modulation of Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[3][6] The difluoromethyl group offers a more nuanced tool than the highly lipophilic trifluoromethyl (-CF₃) group, providing a moderate increase in lipophilicity that can be optimized to balance solubility and permeability requirements.[5]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule through stereoelectronic effects, such as the gauche effect.[11] This can lock the molecule into a bioactive conformation that is optimal for binding to its target, thereby increasing potency and selectivity.[9]
Table 1: Comparative Properties of Key Functional Groups
| Functional Group | van der Waals Radius (Å) | Typical LogP Contribution | H-Bonding Capability | Metabolic Stability |
| -CH₃ | 2.0 | +0.5 | None | Low (Susceptible to oxidation) |
| -OH | 1.52 | -1.0 to -0.5 | Donor & Acceptor | Low (Susceptible to oxidation/conjugation) |
| -CF₃ | 2.44 | +0.9 to +1.2 | Acceptor only | High |
| -CF₂H | ~2.2 | +0.3 to +0.6 | Donor & Acceptor | High |
Data compiled from multiple sources in medicinal chemistry literature.[3][4][5][7]
Synthesis of this compound and Related Scaffolds
The synthesis of α,α-difluoro carbonyl compounds is accessible through several established routes. A common strategy involves the direct electrophilic fluorination of a suitable carbonyl precursor. The resulting 2,2-difluoropropionic acid can then be readily converted to the target amide.
Caption: Figure 1: General Synthetic Workflow for this compound.
Protocol 1: Synthesis of Ethyl 2,2-Difluoropropionate via Electrophilic Fluorination
This protocol describes a representative method for synthesizing the key ester intermediate, which can be hydrolyzed to the corresponding acid or used in other transformations. The method is based on the difluorination of β-dicarbonyl compounds.[12]
Materials:
-
Ethyl 2-methylacetoacetate
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
Sodium carbonate (Na₂CO₃)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle
-
Rotary evaporator, separatory funnel, silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethyl 2-methylacetoacetate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Add Selectfluor® (2.2 eq) and sodium carbonate (2.5 eq) to the stirring solution. Causality Note: Sodium carbonate is used as a base to facilitate the reaction and neutralize the generated acid byproduct. Using a slight excess of the fluorinating agent ensures complete conversion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of an aliquot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solids through a pad of Celite® and wash with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product often contains a mixture of the desired 2,2-difluoro ester and other byproducts. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 2,2-difluoropropionate. Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of this compound from the Corresponding Acid
This protocol details the final amidation step, a standard transformation in medicinal chemistry.
Materials:
-
2,2-Difluoropropionic acid (obtained from hydrolysis of the ester from Protocol 1)
-
Ammonium chloride (NH₄Cl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoropropionic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the solution, add HATU (1.1 eq), DIPEA (2.5 eq), and ammonium chloride (1.2 eq). Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the ammonium salt in situ.
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash chromatography to afford pure this compound.[13]
Application: Late-Stage Functionalization in Lead Optimization
A primary application of the this compound scaffold is not as a final drug, but as a building block for modifying a more complex lead compound. Late-stage functionalization allows chemists to rapidly generate analogues of a promising molecule to explore the structure-activity relationship (SAR).[14]
Caption: Figure 2: Late-Stage Functionalization via Amide Coupling.
Protocol 3: Coupling of 2,2-Difluoropropionic Acid to a Lead Compound
This protocol outlines how to attach the difluoro motif to a lead compound containing a primary or secondary amine.
Scenario: You have a lead compound (Lead-NH₂) and wish to replace an existing acetyl group with a 2,2-difluoropropionyl group to block metabolism and probe for new H-bond interactions.
Procedure:
-
Activation of Acid: In a vial, dissolve 2,2-difluoropropionic acid (1.2 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to form the activated ester. Causality Note: Pre-activation of the carboxylic acid ensures a rapid and clean coupling reaction upon addition of the valuable lead compound.
-
Coupling Reaction: In a separate vial, dissolve your lead compound (Lead-NH₂, 1.0 eq) in anhydrous DMF. Add the pre-activated acid solution dropwise to the solution of the amine.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor for the disappearance of Lead-NH₂ using LC-MS, typically complete within 1-4 hours.
-
Workup and Purification: Upon completion, the workup and purification would be tailored to the specific properties of the final product. A general approach involves aqueous workup followed by purification via preparative HPLC or flash chromatography to isolate the desired analogue for biological testing. Self-Validation: The structure of the final, purified compound must be rigorously confirmed by high-resolution mass spectrometry and 1D/2D NMR spectroscopy to ensure the correct analogue has been synthesized before biological evaluation.
Challenges and Future Outlook
Despite the clear advantages, challenges remain. The development of cost-effective, scalable, and environmentally benign difluoromethylation methodologies is an ongoing area of research.[3] Achieving high regioselectivity in the direct C-H difluoromethylation of complex molecules is also a significant hurdle.[9][15]
The future is promising, with continuous innovation in synthetic methods for introducing the -CF₂H group.[14][16] Furthermore, the development of reagents for incorporating the radioactive ¹⁸F isotope will enable the synthesis of [¹⁸F]CF₂H-containing radiotracers for use in Positron Emission Tomography (PET) imaging, a powerful tool for diagnostics and for studying drug distribution in vivo.[17][18]
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF3 and Et Using Matrix Metalloproteinases As Structural Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Difluoropropanamide as a Versatile Fluorinated Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The gem-difluoroalkyl motif, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the bioactivity, metabolic stability, and physicochemical characteristics of a compound. 2,2-Difluoropropanamide is an emerging building block that provides a direct and efficient entry point to a variety of valuable gem-difluorinated structures. This document provides a comprehensive technical guide to the applications of this compound in organic synthesis, including detailed protocols for its key transformations and its potential as a precursor to valuable fluorinated amines, nitriles, and heterocyclic systems.
Introduction: The Significance of the Gem-Difluoro Moiety
The introduction of fluorine into drug candidates and advanced materials is a well-established strategy to modulate key properties. The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) can lead to:
-
Increased Metabolic Stability: The high strength of the C-F bond often blocks sites of oxidative metabolism, prolonging the in vivo half-life of a drug.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly alter the pKa of nearby functional groups, impacting receptor binding and pharmacokinetic profiles.
-
Enhanced Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Conformational Control: The unique steric and electronic demands of the C-F bond can influence the preferred conformation of a molecule, leading to improved binding affinity for its biological target.
This compound, with its readily available amide functionality and the gem-dinal difluoro group, serves as a versatile starting material for accessing a range of more complex fluorinated molecules.
Physicochemical Properties and Safety Information
A clear understanding of the physical properties and safe handling procedures for this compound is essential for its effective and safe use in the laboratory.
| Property | Value |
| Molecular Formula | C₃H₅F₂NO |
| Molecular Weight | 109.07 g/mol [1] |
| CAS Number | 49781-48-8[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and other polar organic solvents |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazards: May cause skin and eye irritation.[1]
-
Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Synthetic Applications and Protocols
This compound can be transformed into several valuable building blocks through straightforward chemical modifications of its amide group. The following sections detail the key transformations and provide representative protocols.
Hofmann Rearrangement: Access to 1,1-Difluoroethylamine
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2][3] This transformation of this compound provides a direct route to 1,1-difluoroethylamine, a valuable synthon for the introduction of the 1,1-difluoroethyl group.
Reaction Mechanism: The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. Subsequent hydrolysis yields the primary amine and carbon dioxide.[2][3]
Caption: Mechanism of the Hofmann Rearrangement of this compound.
Experimental Protocol: Synthesis of 1,1-Difluoroethylamine Hydrochloride (Representative)
Disclaimer: This is a generalized protocol for the Hofmann rearrangement and may require optimization for this compound. All work should be conducted in a well-ventilated fume hood.
-
Preparation of Sodium Hypobromite Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (X g, Y mol) in water (Z mL) and cool the solution to 0 °C in an ice-salt bath. Slowly add bromine (A g, B mol) dropwise while maintaining the temperature below 5 °C.
-
Reaction with Amide: To the freshly prepared sodium hypobromite solution, add a solution of this compound (C g, D mol) in a minimal amount of cold water, dropwise, keeping the temperature below 10 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The resulting amine can be isolated by steam distillation or solvent extraction. To obtain the hydrochloride salt, acidify the aqueous solution with concentrated HCl and evaporate the solvent under reduced pressure. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).
Dehydration: Synthesis of 2,2-Difluoropropanenitrile
The dehydration of primary amides is a common method for the synthesis of nitriles. This transformation of this compound would yield 2,2-difluoropropanenitrile, a versatile intermediate for the synthesis of various fluorinated compounds, including heterocycles. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).
Caption: Dehydration of this compound to 2,2-Difluoropropanenitrile.
Experimental Protocol: Synthesis of 2,2-Difluoropropanenitrile (Representative)
Disclaimer: This is a generalized protocol for amide dehydration and may require optimization for this compound. All work should be conducted in a well-ventilated fume hood.
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (X g, Y mol) and phosphorus pentoxide (Z g, A mol, approx. 1.5-2.0 equivalents).
-
Reaction: Gently heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction is often exothermic and may require initial cooling. Once the initial reaction subsides, continue heating at a temperature sufficient to distill the product nitrile (the boiling point of 2,2-difluoropropanenitrile will need to be determined or estimated).
-
Purification: Collect the distillate, which is the crude 2,2-difluoropropanenitrile. The crude product can be further purified by fractional distillation.
Precursor to Fluorinated Heterocycles
While direct cyclization of this compound may be challenging, its derivatives, such as the corresponding nitrile or amine, can serve as valuable precursors for the synthesis of fluorinated heterocycles. For instance, α,α-difluorinated ketones, which can be derived from 2,2-difluoropropanoic acid (obtainable from the hydrolysis of the amide), are known to react with hydrazines to form fluorinated pyrazoles.[4]
Caption: Potential synthetic pathways to fluorinated heterocycles from this compound.
Conclusion
This compound is a promising and versatile building block for the introduction of the gem-difluoroethylidene moiety into organic molecules. Through well-established transformations such as the Hofmann rearrangement and dehydration, it provides access to valuable fluorinated amines and nitriles. These, in turn, can serve as precursors for the synthesis of more complex molecules, including biologically active heterocycles. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this valuable fluorinated building block.
References
Application of 2,2-Difluoropropanamide Moiety in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Peptide Drug Discovery
The introduction of fluorine into peptide structures has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformational stability, metabolic resistance, and binding affinity of peptidic drugs. Specifically, the gem-difluoroalkyl motif (CF2) serves as a valuable bioisostere for various functional groups, including amides and esters, offering enhanced proteolytic stability and modulated electronic properties without significant steric hindrance. This guide focuses on the incorporation of the 2,2-difluoropropionyl group at the N-terminus of peptides, a modification that results in a 2,2-difluoropropanamide linkage and can be a critical step in the development of robust peptide-based therapeutics. While this compound itself is the product of this modification, the key precursor for this reaction is 2,2-difluoropropionic acid.
Mechanistic Rationale: Activating 2,2-Difluoropropionic Acid for Amide Bond Formation
The formation of an amide bond, the fundamental linkage in peptides, requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1] In the context of incorporating a 2,2-difluoropropionyl group, 2,2-difluoropropionic acid is activated using standard peptide coupling reagents. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxyl group, making the choice of coupling reagent and conditions crucial for efficient and racemization-free amide bond formation.
Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HBTU, HATU, HCTU).[2][3][4] These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride, which is then readily attacked by the N-terminal amine of the peptide.
Experimental Workflows & Protocols
This section provides detailed protocols for the incorporation of the 2,2-difluoropropionyl group into peptides in both solution-phase and solid-phase synthesis formats.
Diagram: General Workflow for N-Terminal 2,2-Difluoropropionylation
Caption: Comparative workflows for solution-phase and solid-phase N-terminal 2,2-difluoropropionylation.
Protocol 1: Solution-Phase N-Terminal 2,2-Difluoropropionylation of a Dipeptide
This protocol describes the coupling of 2,2-difluoropropionic acid to a dipeptide with a free N-terminus in solution.
Materials:
-
Dipeptide with a free N-terminus (e.g., H-Gly-Phe-OtBu)
-
2,2-Difluoropropionic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the dipeptide (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 2,2-difluoropropionic acid (1.2 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and slowly add DIPEA (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-terminal 2,2-difluoropropionyl dipeptide.
Data Summary Table:
| Reactant | Molar Equiv. |
| Dipeptide (H-Gly-Phe-OtBu) | 1.0 |
| 2,2-Difluoropropionic acid | 1.2 |
| HATU | 1.2 |
| DIPEA | 2.5 |
Protocol 2: Solid-Phase N-Terminal 2,2-Difluoropropionylation
This protocol details the on-resin acylation of a peptide with 2,2-difluoropropionic acid, a method particularly useful for longer peptide sequences.[5]
Materials:
-
Resin-bound peptide with a free N-terminus (e.g., on Rink Amide or Wang resin)[6]
-
2,2-Difluoropropionic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)[7]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[7]
-
Coupling Solution Preparation: In a separate vial, dissolve 2,2-difluoropropionic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of anhydrous DMF. Allow this pre-activation mixture to stand for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Summary Table:
| Reagent | Molar Equiv. (relative to resin loading) |
| 2,2-Difluoropropionic acid | 3.0 |
| HATU | 2.9 |
| DIPEA | 6.0 |
Causality and Experimental Choices
-
Choice of Coupling Reagent: HATU is often chosen for its high efficiency and low racemization rates, particularly for hindered couplings. The formation of the OAt-active ester is rapid and leads to high yields.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the protonated N-terminus and facilitate the coupling reaction. An excess is used to ensure the reaction proceeds to completion.
-
Pre-activation in SPPS: Pre-activating the carboxylic acid before adding it to the resin can improve coupling efficiency, especially for challenging sequences or modifications.
-
Cleavage Cocktail: The composition of the cleavage cocktail can be adjusted based on the amino acid composition of the peptide to minimize side reactions. Scavengers like triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during the cleavage of protecting groups.[7]
Conclusion
The incorporation of a 2,2-difluoropropionyl group at the N-terminus of a peptide is a valuable strategy for enhancing its drug-like properties. By forming a stable this compound linkage, researchers can improve proteolytic resistance and fine-tune the electronic characteristics of the peptide. The protocols provided herein offer robust and reproducible methods for achieving this modification using standard peptide synthesis techniques. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high yields and purity of the final fluorinated peptide.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Solid-phase synthesis of 2-[18F]fluoropropionyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: 2,2-Difluoropropanamide as a Versatile Synthon for Heterocyclic Chemistry
Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond, including its high strength, polarity, and the minimal steric footprint of the fluorine atom, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When these fluorine motifs are integrated into heterocyclic scaffolds—core structures in a vast number of pharmaceuticals—the resulting fluorinated heterocycles often exhibit enhanced biological activity and improved pharmacokinetic profiles.
This guide focuses on the utility of 2,2-difluoropropanamide, a readily accessible building block, in the synthesis of valuable gem-difluoroalkyl-substituted heterocyclic compounds. While not always a direct precursor, its strategic conversion into more reactive intermediates opens a gateway to a diverse range of heterocyclic systems, including thiazolines and oxazolines. These application notes provide detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals to leverage this compound in their synthetic endeavors.
Core Synthetic Strategies: From a Simple Amide to Complex Heterocycles
The chemical reactivity of an amide is relatively low, often requiring activation for efficient cyclization reactions. Therefore, a key strategy for the use of this compound is its initial conversion into a more versatile intermediate. This guide will focus on two primary synthetic pathways:
-
Thionation to 2,2-Difluoropropanethioamide: Conversion of the amide to a thioamide dramatically increases the reactivity of the carbonyl carbon and provides a direct route to sulfur-containing heterocycles.
-
Proposed Conversion to Activated Intermediates for Oxazoline Synthesis: Plausible, multi-step pathways for the synthesis of oxazolines will be outlined, based on established organic transformations.
Part 1: Synthesis of 2-(1,1-Difluoroethyl)-4,5-dihydrothiazoles via a Thioamide Intermediate
The most direct and well-precedented route to a heterocyclic system from this compound involves its conversion to the corresponding thioamide, followed by a classic Hantzsch-type thiazole synthesis.
Mechanism and Rationale
The initial step is the thionation of the amide carbonyl group. Lawesson's reagent is a mild and effective reagent for this transformation, proceeding through a thiaoxaphosphetane intermediate.[1] The resulting thioamide is a significantly better electrophile at the carbon of the C=S bond. In the second step, the thioamide undergoes condensation with a 2-haloethylamine. The reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization and elimination of water to afford the desired 2-substituted thiazoline.
Experimental Protocols
Protocol 1.1: Synthesis of 2,2-Difluoropropanethioamide
This protocol details the conversion of this compound to its thioamide analog using Lawesson's reagent.[2]
Materials:
-
This compound
-
Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the solution of Lawesson's reagent at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield 2,2-difluoropropanethioamide.
Protocol 1.2: Synthesis of 2-(1,1-Difluoroethyl)-4,5-dihydrothiazole
This protocol describes the cyclocondensation of 2,2-difluoropropanethioamide with 2-bromoethylamine hydrobromide.
Materials:
-
2,2-Difluoropropanethioamide
-
2-Bromoethylamine hydrobromide
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a solution of 2,2-difluoropropanethioamide (1.0 equivalent) in anhydrous ethanol, add 2-bromoethylamine hydrobromide (1.1 equivalents).
-
Add sodium bicarbonate (2.5 equivalents) portion-wise to neutralize the hydrobromide salt and facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford 2-(1,1-difluoroethyl)-4,5-dihydrothiazole.
Data Summary: Thiazoline Synthesis
| Step | Reactants | Key Reagents | Typical Yield | Notes |
| 1 | This compound | Lawesson's Reagent | 75-90% | Reaction is typically clean but requires chromatographic purification. |
| 2 | 2,2-Difluoropropanethioamide, 2-Bromoethylamine hydrobromide | Sodium Bicarbonate | 60-80% | The use of a base is crucial to deprotonate the amine and neutralize the HBr byproduct. |
Part 2: Proposed Synthetic Routes to 2-(1,1-Difluoroethyl)-4,5-dihydrooxazoles
Direct conversion of amides to oxazolines is less common than the well-established cyclization of β-hydroxy amides. Therefore, the synthesis of 2-(1,1-difluoroethyl)-4,5-dihydrooxazole from this compound would likely proceed through a multi-step sequence. Below are two plausible, yet to be experimentally validated, synthetic strategies.
Strategy A: Reduction-Acylation-Cyclization Pathway
This strategy involves the reduction of the starting amide to the corresponding amine, followed by acylation with a suitable partner to form a β-hydroxy amide, which can then be cyclized.
Caption: Proposed Reduction-Acylation-Cyclization Pathway.
Protocol 2.1 (Proposed): Synthesis of 2-(1,1-Difluoroethyl)-4,5-dihydrooxazole via Strategy A
Step 1: Reduction of this compound
-
Carefully add this compound to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and extract the filtrate with diethyl ether.
-
Dry the organic extracts and carefully remove the solvent to obtain 1,1-difluoropropan-2-amine.
Step 2: Acylation with Glycolic Acid
-
To a solution of 1,1-difluoropropan-2-amine and glycolic acid in DCM, add a coupling agent such as dicyclohexylcarbodiimide (DCC) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Filter the dicyclohexylurea byproduct and wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate to yield the crude β-hydroxy amide.
Step 3: Cyclodehydration
-
Dissolve the crude β-hydroxy amide in anhydrous THF.
-
Add a dehydrating agent such as Burgess reagent and heat the reaction until completion.
-
Purify the reaction mixture by column chromatography to yield the target oxazoline.
Strategy B: Amide to Imidoyl Chloride and Cyclization
This alternative approach involves the activation of the amide to an imidoyl chloride, which is then reacted with an amino alcohol.
Caption: Proposed Imidoyl Chloride Pathway.
Protocol 2.2 (Proposed): Synthesis of 2-(1,1-Difluoroethyl)-4,5-dihydrooxazole via Strategy B
Step 1: Formation of 2,2-Difluoropropanimidoyl chloride
-
Treat this compound with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent like toluene.
-
Heat the reaction mixture to facilitate the formation of the imidoyl chloride.
-
Carefully remove the excess chlorinating agent and solvent under reduced pressure.
Step 2: Cyclization with 2-Aminoethanol
-
Dissolve the crude imidoyl chloride in a non-polar solvent.
-
Add a solution of 2-aminoethanol and a non-nucleophilic base (e.g., triethylamine) at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and purify by column chromatography to obtain the desired oxazoline.
Conclusion and Future Perspectives
This compound presents itself as a valuable, though not always direct, precursor for the synthesis of gem-difluoroalkyl substituted heterocyclic compounds. The conversion to a thioamide intermediate provides a reliable and efficient entry into thiazoline derivatives. While the synthesis of corresponding oxazolines is less direct, plausible multi-step synthetic routes can be proposed based on fundamental principles of organic chemistry. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this fluorinated building block in the development of novel, biologically active molecules. Further investigation into one-pot procedures and the development of catalytic methods for the direct cyclization of this compound would be valuable future research directions.
References
Application Notes & Protocols: The Strategic Role of 2,2-Difluoropropanamide in Agrochemical Development
Abstract
The relentless evolution of resistance in agricultural pests and the increasing stringency of environmental regulations demand a continuous pipeline of novel, effective, and safe agrochemicals.[1][2][3] The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that enhance biological efficacy.[4][5] This guide details the role of 2,2-Difluoropropanamide, a simple yet potent building block, as a foundational scaffold for developing next-generation herbicides and fungicides. We provide an in-depth analysis of the chemical rationale for its use, detailed protocols for its synthesis and derivatization, and robust methodologies for biological screening. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector, offering both theoretical insights and practical, field-proven protocols to accelerate discovery programs.
Introduction: The Fluorine Advantage in Agrochemical Design
The introduction of fluorine into bioactive molecules can dramatically alter their properties in a favorable manner.[5] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which significantly increases the metabolic stability of a compound by making it resistant to enzymatic degradation in target pests and the environment.[4] Furthermore, the high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole interactions, which are critical for binding to target enzymes or receptors.[5]
The gem-difluoroalkyl group (R-CF2-), as found in this compound, serves as a bioisostere for carbonyl or ether linkages and can enhance lipophilicity, thereby improving the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[4] Consequently, over half of all modern agricultural chemicals contain fluorine, highlighting its indispensable role.[6] this compound represents a readily accessible starting point for incorporating this crucial difluoromethyl motif into novel molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅F₂NO | PubChem[7] |
| Molecular Weight | 109.07 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 49781-48-8 | PubChem[7] |
| Structure | CC(C(=O)N)(F)F | PubChem[7] |
Synthesis and Derivatization Workflows
The utility of this compound lies in its function as a versatile chemical intermediate. The following protocols outline its synthesis from a commercially available precursor and a general method for creating a library of diverse derivatives for biological screening.
Protocol: Synthesis of this compound
Causality and Rationale: This protocol employs a standard and robust two-step procedure starting from 2,2-difluoropropionic acid. The conversion of the carboxylic acid to an acid chloride is a classic activation step, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia. This method is high-yielding and avoids the need for expensive coupling reagents, making it scalable for library synthesis.
Materials:
-
2,2-Difluoropropionic acid[8]
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH, 28% aqueous solution)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoropropionic acid (1.0 eq) in anhydrous DCM (approx. 5 mL per gram of acid).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. Caution: SOCl₂ is corrosive and reacts with moisture to release toxic gases. Handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,2-difluoropropanoyl chloride is used directly in the next step.
-
-
Amidation:
-
Cool a flask containing concentrated ammonium hydroxide (5.0 eq) to 0 °C in a large ice bath.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. An immediate white precipitate (this compound) should form.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold deionized water to remove ammonium salts.
-
Dry the product under vacuum to yield this compound as a white solid. Purity can be assessed by NMR and melting point.
-
Protocol: N-Arylation for Library Synthesis
Causality and Rationale: To explore the structure-activity relationship (SAR), the primary amide of this compound can be functionalized. The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. This protocol allows for the coupling of the amide with a diverse range of (hetero)aryl halides, creating a library of candidates with varied electronic and steric properties to probe interactions with biological targets. The choice of a palladium catalyst and a suitable ligand is critical for reaction efficiency.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (ligand, 0.05 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Standard Schlenk line or glovebox technique
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound, the chosen aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
-
Reaction Conditions:
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the base and catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-2,2-difluoropropanamide derivative.
-
Biological Screening and Activity Assessment
Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising candidates.
Caption: High-throughput agrochemical discovery workflow.
Protocol: Primary Herbicidal Activity Screen
Causality and Rationale: This whole-organism assay provides a rapid and cost-effective method to identify compounds with phytotoxic effects. Using both a monocot (e.g., ryegrass) and a dicot (e.g., cress) species allows for an early assessment of selectivity. The assay measures growth inhibition, a direct indicator of herbicidal potential.[9][10]
Methodology:
-
Prepare test solutions of each synthesized derivative at a high concentration (e.g., 100-200 ppm) in a suitable solvent (e.g., DMSO/water with a surfactant).
-
Dispense the solutions into 96-well plates.
-
Add seeds of a monocot and a dicot species to the wells.
-
Include a negative control (solvent only) and a positive control (a commercial herbicide like 2,4-D[11]).
-
Incubate the plates under controlled light and temperature conditions for 5-7 days.
-
Assess herbicidal activity by visually scoring germination and seedling growth (root and shoot length) inhibition compared to the negative control. Compounds causing >50% inhibition are considered "hits."
Protocol: Primary Fungicidal Activity Screen
Causality and Rationale: This in vitro assay directly measures the effect of a compound on the growth of a target fungus.[12] It is a fundamental screen to identify compounds with antifungal properties. By testing against a panel of economically important plant pathogens, the potential spectrum of activity can be determined.
Methodology:
-
Prepare potato dextrose agar (PDA) amended with the test compounds at a final concentration of 50-100 ppm.
-
Pour the amended agar into petri dishes.
-
Inoculate the center of each plate with a mycelial plug from a pure culture of a target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
Include solvent-only (negative control) and commercial fungicide (positive control) plates.
-
Incubate the plates at 25 °C until the mycelium in the negative control plate has reached the edge.
-
Measure the diameter of fungal growth on the test plates and calculate the percentage of growth inhibition. Compounds causing >50% inhibition are advanced as "hits."
Lead Optimization and Structure-Activity Relationship (SAR)
Hits from primary screens are subjected to dose-response studies to determine their potency (IC₅₀ value). The resulting data is used to build an SAR model, guiding the synthesis of new, more effective analogs.
Caption: The iterative cycle of lead optimization in agrochemical discovery.
Table 2: Hypothetical SAR Data for N-Aryl-2,2-difluoropropanamide Derivatives
| Compound ID | Aryl Substituent (R) | Herbicidal IC₅₀ (µM) vs. A. thaliana | Fungicidal IC₅₀ (µM) vs. B. cinerea |
| DFP-001 | Phenyl | >100 | >100 |
| DFP-002 | 4-Chlorophenyl | 55.2 | 80.1 |
| DFP-003 | 4-Trifluoromethylphenyl | 12.5 | 35.7 |
| DFP-004 | 2,4-Dichlorophenyl | 8.9 | 22.4 |
| DFP-005 | 3,5-bis(Trifluoromethyl)phenyl | 1.3 | 5.8 |
Interpretation: The hypothetical data above demonstrates a clear SAR. The introduction of electron-withdrawing groups on the phenyl ring enhances both herbicidal and fungicidal activity. This suggests that the electronic properties of the aryl moiety are critical for target interaction, providing a clear direction for further optimization (e.g., exploring other electron-deficient heterocycles).
Conclusion
This compound is an exemplary molecular building block for modern agrochemical discovery programs. Its difluoromethyl group provides a metabolic shield and modulates electronic properties, while the amide functionality serves as a versatile handle for synthetic elaboration. The protocols and workflows detailed in this guide provide a comprehensive framework for leveraging this and similar fluorinated scaffolds to systematically discover and optimize novel active ingredients, ultimately contributing to the development of more sustainable and effective crop protection solutions.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2-Difluoropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 12. Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic N-Functionalization of 2,2-Difluoropropanamide
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, binding affinity, and lipophilicity. The gem-difluorinated motif, particularly when adjacent to a reactive center, provides a unique electronic profile that can be harnessed for novel synthetic transformations. This application note provides a detailed guide for researchers on the reaction of 2,2-difluoropropanamide with electrophiles. We delve into the theoretical underpinnings of its reactivity, present validated, step-by-step protocols for N-alkylation, and discuss the scope of suitable electrophiles. The causality behind experimental choices, such as base and solvent selection, is explained to empower researchers to adapt and troubleshoot these critical reactions.
Introduction and Scientific Background
This compound is a valuable building block in synthetic and medicinal chemistry. The presence of the C(sp³)-F bond is known to dramatically alter the properties of bioactive compounds. Specifically, the gem-difluoro group (CF₂) adjacent to the amide carbonyl exerts a powerful electron-withdrawing effect. This has two primary consequences relevant to its reaction with electrophiles:
-
Increased N-H Acidity: The strong inductive effect of the two fluorine atoms polarizes the N-H bond, making the amide proton significantly more acidic than in its non-fluorinated counterpart, propanamide. This facilitates deprotonation under moderately strong basic conditions.
-
Nucleophilicity of the Resulting Anion: Upon deprotonation, a resonance-stabilized anion is formed. This anion is a potent nucleophile that readily attacks a wide range of electrophiles, leading to the formation of N-substituted this compound derivatives. These products are key intermediates for more complex fluorinated molecules, including pharmaceuticals and agrochemicals.[1][2]
This guide focuses on the practical application of these principles, providing robust protocols for achieving high-yielding N-functionalization.
General Reaction Mechanism: N-Electrophilic Substitution
The reaction proceeds via a two-step sequence: deprotonation followed by nucleophilic attack. The choice of a strong, non-nucleophilic base is critical to ensure complete and rapid deprotonation without competing side reactions.
Caption: Deprotonation followed by nucleophilic attack.
Detailed Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a representative electrophile.
Principle and Rationale
The success of this reaction hinges on the irreversible and quantitative formation of the amide anion.
-
Base Selection: Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that deprotonates the amide to generate the sodium salt and hydrogen gas. The evolution of H₂ provides a visual indicator of reaction progress and drives the equilibrium forward.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is a polar aprotic solvent that effectively solvates the sodium cation of the amide salt without interfering with the nucleophilicity of the anion. Its relatively low boiling point simplifies removal during work-up. Ether-based solvents like 1,4-dioxane are also effective.[3] The use of protic solvents (e.g., ethanol) is strictly avoided as they would quench the base and the amide anion.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation is allowed to warm to room temperature to ensure a reasonable reaction rate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store in a desiccator. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Highly reactive. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercial | Use from a freshly opened bottle or solvent purification system. |
| Benzyl Bromide | ≥98% | Commercial | Lachrymator. Handle in a fume hood. |
| Saturated NH₄Cl (aq.) | Reagent Grade | - | For quenching. |
| Ethyl Acetate | ACS Grade | - | For extraction. |
| Brine (Saturated NaCl) | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying. |
| Equipment | |||
| Round-bottom flask | Flame-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Septa and needles | |||
| Argon or Nitrogen line | For maintaining an inert atmosphere. | ||
| Ice bath | |||
| Rotary evaporator |
Experimental Workflow Diagram
Caption: Step-by-step workflow from setup to purification.
Step-by-Step Protocol
-
Preparation: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add sodium hydride (1.2 equivalents, e.g., 1.2 mmol, 48 mg of 60% dispersion). Suspend the NaH in anhydrous THF (e.g., 5 mL).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. In a separate vial, dissolve this compound (1.0 equivalent, e.g., 1.0 mmol, 109 mg) in anhydrous THF (2 mL). Add this solution dropwise to the NaH suspension over 5 minutes.
-
Observation: Vigorous bubbling (H₂ evolution) should be observed.
-
-
Anion Formation: Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation. The bubbling should cease.
-
Electrophile Addition: Add benzyl bromide (1.1 equivalents, e.g., 1.1 mmol, 131 µL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting amide is consumed (typically 3-5 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-difluoropropanamide.
Characterization and Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Incomplete deprotonation (wet solvent/reagents). | Ensure all glassware is dry and solvents are anhydrous. Use fresh NaH. |
| Low reactivity of electrophile. | Increase reaction temperature or time. Consider a more reactive electrophile (e.g., alkyl iodide or triflate). | |
| Multiple Products | O-alkylation side reaction. | While less common for amides, this can occur. Ensure slow addition of the electrophile at low temperature. |
| Dialkylation. | Use of excess base and electrophile. Maintain stoichiometry carefully (1.1-1.2 eq. of base). | |
| Difficult Purification | Mineral oil from NaH dispersion. | Perform a pre-wash of the NaH dispersion with anhydrous hexanes under an inert atmosphere before adding THF. |
Scope of Electrophiles and Applications
The protocol is adaptable to a range of electrophiles beyond simple alkyl halides, expanding its synthetic utility.
| Electrophile Class | Example | Product Type | Notes and Considerations |
| Alkyl Halides | Iodomethane, Ethyl Bromide | N-Alkyl Amides | Primary and benzylic halides are most effective. Secondary halides are slower and may lead to elimination side reactions. |
| Epoxides | Propylene Oxide | N-(2-hydroxypropyl) Amides | The reaction involves nucleophilic ring-opening of the epoxide. It is typically regioselective for attack at the less hindered carbon. |
| Michael Acceptors | Methyl Acrylate | N-(2-carbomethoxyethyl) Amides | This is a conjugate addition reaction. It proceeds readily with electron-deficient alkenes. |
| Aldehydes/Ketones | Benzaldehyde | N-(1-hydroxybenzyl) Amides | The initial adduct may require in-situ or subsequent reduction to obtain the stable N-alkyl product. |
The synthesis of α,α-difluoro-β-amino amides via a related Reformatsky-type reaction with aldimines highlights the versatility of forming C-N bonds with fluorinated building blocks.[3][4] This approach, using bromodifluoroacetamides and zinc, provides direct access to valuable peptide mimics.[3][4]
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen). Residual NaH must be quenched carefully and slowly with a proton source like isopropanol or methanol at 0 °C before aqueous work-up.
-
Alkylating Agents: Many electrophiles, such as benzyl bromide, are lachrymators and irritants. Always handle these reagents in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[5] Handle with appropriate PPE.
References
- 1. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Applications Involving the 2,2-Difluoropropanamide Motif
Abstract
While 2,2-difluoropropanamide itself is not prominently featured as a direct catalyst or ligand in mainstream chemical literature, the α,α-difluoro amide functional group is of profound importance in modern drug discovery and development. Its significance lies in its role as a bioisostere and a metabolically robust structural unit. Consequently, the catalytic synthesis of molecules containing this motif is a critical area of research. This guide provides an in-depth exploration of the catalytic methodologies used to synthesize derivatives featuring the gem-difluoroalkyl amide core. It further delves into the strategic application of this moiety in medicinal chemistry and offers a forward-looking perspective on its potential in asymmetric catalysis. Detailed, field-proven protocols are provided for key synthetic transformations, aimed at researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold.
Introduction: The Strategic Importance of the Gem-Difluoroalkyl Amide Moiety
The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The gem-difluoromethylene (-CF₂-) group, in particular, has garnered significant attention as a bioisostere for carbonyl groups, ether linkages, and methylene units.[1][2] When positioned adjacent to an amide carbonyl, as in the this compound scaffold, this motif imparts a unique combination of electronic and steric properties.
The strong electron-withdrawing nature of the two fluorine atoms can profoundly influence the adjacent amide bond's reactivity, conformational preference, and metabolic stability. This makes the α,α-difluoro amide a highly desirable feature in the design of novel therapeutics. Molecules incorporating this structural unit often exhibit enhanced resistance to enzymatic hydrolysis, improved membrane permeability, and favorable binding interactions with biological targets.[3][4]
This document shifts the focus from the direct catalytic use of this compound to the more practical and impactful area of its catalytic synthesis and its application as a strategic building block in drug design.
Catalytic Pathways to α,α-Difluoro Amide Scaffolds
The construction of the α,α-difluoro amide core is a non-trivial synthetic challenge that has been addressed through several innovative catalytic strategies. These methods provide access to a diverse range of functionalized molecules that would be difficult to obtain otherwise.
Iridium-Catalyzed Reductive Difluoroalkylation of Amides
A powerful method for synthesizing β,β-difluoro amines involves the iridium-catalyzed reductive functionalization of tertiary amides or lactams.[3] This approach uses a mild iridium catalyst, such as Vaska's complex, in conjunction with a silane reducing agent to activate the amide. The resulting intermediate is then intercepted by a difluoro-Reformatsky reagent (e.g., BrZnCF₂CO₂Et) to form the C-CF₂ bond.
This reaction is notable for its broad substrate scope and excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients (APIs).[3]
Conceptual Workflow: Iridium-Catalyzed Reductive Difluoroalkylation
Caption: Iridium-catalyzed reductive functionalization of amides.
Direct Catalytic Amidation of 2,2-Difluoropropanoic Acid
The most direct route to this compound and its N-substituted derivatives is the catalytic amidation of the corresponding carboxylic acid. While traditional methods rely on stoichiometric coupling reagents, several catalytic systems have been developed for this transformation, offering a more atom-economical and sustainable approach.[5][6]
Catalysts based on boron[5][7] and titanium, such as titanium(IV) tetrafluoride (TiF₄)[8], have proven effective for the direct condensation of carboxylic acids and amines. These Lewis acidic catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. The only byproduct of this reaction is water, aligning with the principles of green chemistry.
| Catalyst System | Typical Conditions | Scope | Reference |
| Boronic Acids | Toluene, heat, molecular sieves | Broad for aryl & alkyl acids/amines | [5][7] |
| B(OCH₂CF₃)₃ | tert-Butyl acetate, heat | Effective for amino acids | [7] |
| TiF₄ | Toluene, reflux | Good for aliphatic & aromatic acids | [8] |
| Zirconium/Hafnium | DMSO or Toluene, heat | Tolerates steric hindrance | [6] |
Table 1. Representative Catalysts for Direct Amidation Reactions.
The α,α-Difluoro Amide Motif in Drug Design: A Bioisosteric Approach
The strategic replacement of a chemical group with another that retains similar physical or chemical properties, known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry.[9] The gem-difluoromethylene group is a highly effective bioisostere, and its incorporation adjacent to an amide offers several advantages.
Mimicking the Carbonyl Group
The -CF₂- group is often used as a non-hydrolyzable mimic of a carbonyl group (C=O). While electronically distinct, it can occupy a similar steric space and participate in analogous non-covalent interactions. The C-F bonds are weak hydrogen bond acceptors, which can be critical for maintaining binding affinity with a protein target.[1][2] This replacement can significantly enhance the metabolic stability of a drug candidate by blocking enzymatic cleavage at the amide bond.
Modulation of Physicochemical Properties
The introduction of the highly electronegative fluorine atoms can have a profound impact on a molecule's properties:
-
pKa: The electron-withdrawing nature of the CF₂ group lowers the basicity of nearby nitrogen atoms, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Lipophilicity (LogP): The effect on lipophilicity is context-dependent. While fluorination often increases LogP, the presence of the polar amide group can lead to complex effects that need to be evaluated on a case-by-case basis.[2]
-
Conformation: The gauche effect between adjacent fluorine and oxygen atoms can lock the molecule into a specific, biologically active conformation, potentially increasing binding affinity.
Notable Examples in Medicinal Chemistry
While direct examples of drugs containing the this compound structure are not prevalent, the closely related β,β-difluoro-α-amino motif is a key component in several successful pharmaceuticals. This underscores the value of the gem-difluoro group adjacent to a nitrogen-containing scaffold.
-
Gemcitabine: An anticancer agent.
-
Glecaprevir: An antiviral drug for Hepatitis C.
-
Eflornithine: Used to treat sleeping sickness.
-
Cedazuridine: A cytidine deaminase inhibitor.
The successful clinical application of these compounds provides strong validation for the inclusion of gem-difluoroalkyl motifs in drug discovery programs.[3][10]
Future Outlook: this compound Derivatives in Asymmetric Catalysis
While the primary value of this compound currently lies in its synthesis and incorporation into bioactive molecules, its potential as a scaffold for developing novel chiral ligands for asymmetric catalysis is an intriguing area for future research.
The principles of chiral ligand design often rely on creating a well-defined, sterically hindered, and electronically tuned environment around a metal center.[11] By derivatizing this compound, it is conceivable to create novel ligand architectures.
Conceptual Design of Chiral Ligands from a Difluoropropanamide Scaffold
Caption: Potential pathways to novel chiral ligands.
The fluorine atoms could play a crucial role by:
-
Electronic Tuning: Modifying the Lewis basicity of the coordinating atoms (e.g., the amide oxygen or a group attached to the nitrogen).
-
Stereocontrol: Creating a unique chiral pocket through non-covalent interactions or steric hindrance.
-
Enhanced Catalyst Stability: The robust C-F bonds can increase the thermal and oxidative stability of the resulting metal complex.
Exploring the synthesis of chiral ligands derived from fluorinated amides like this compound could open new avenues in asymmetric catalysis.[11][12][13]
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of molecules containing the α,α-difluoro amide motif. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Iridium-Catalyzed Reductive Difluoroalkylation of an N-Aryl Lactam
This protocol is adapted from the work of Teh, J. F., et al. and describes the synthesis of a β,β-difluoroalkylated amine from a lactam precursor.[3]
Materials:
-
N-Phenyl-2-pyrrolidinone (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.5 equiv)
-
Activated Zinc dust (3.0 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (2 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.5 equiv)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Reformatsky Reagent: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add activated zinc dust and anhydrous THF. Add ethyl bromodifluoroacetate dropwise and stir the suspension at room temperature for 1 hour. The formation of the organozinc reagent (BrZnCF₂CO₂Et) will be observed.
-
Catalytic Reaction Setup: In a separate flame-dried flask, dissolve N-phenyl-2-pyrrolidinone and Vaska's complex in anhydrous toluene under an inert atmosphere.
-
Addition of Reagents: To the lactam solution, add TMDS via syringe. Then, add the pre-formed Reformatsky reagent suspension from step 1 via cannula.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-difluoroalkylated tertiary amine.
Protocol 2: Boronic Acid-Catalyzed Direct Amidation of 2,2-Difluoropropanoic Acid
This protocol is a general method adapted from literature on boronic acid-catalyzed amidations.[5][7]
Materials:
-
2,2-Difluoropropanoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
5-Methoxy-2-iodophenylboronic acid (5 mol%)
-
Activated molecular sieves (4 Å)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-difluoropropanoic acid, 5-methoxy-2-iodophenylboronic acid, and activated molecular sieves.
-
Addition of Reagents: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add anhydrous toluene, followed by the dropwise addition of benzylamine via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Allow the reaction to cool to room temperature. Filter the mixture to remove the molecular sieves, washing the sieves with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield N-benzyl-2,2-difluoropropanamide.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric catalysis with FLPs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Experimental procedures for amide reduction of 2,2-Difluoropropanamide
An In-Depth Technical Guide to the Reduction of 2,2-Difluoropropanamide to 2,2-Difluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The 2,2-difluoropropylamine moiety is a valuable building block for synthesizing novel pharmaceutical candidates. Its preparation via the reduction of the corresponding amide, this compound, is a critical transformation. However, the reduction of amides, particularly those bearing electron-withdrawing groups like a gem-difluoro substituent, presents unique challenges due to the decreased reactivity of the carbonyl carbon.
This guide provides a comprehensive overview of the experimental procedures for the reduction of this compound. It moves beyond a simple recitation of steps to explore the underlying principles of reagent selection, reaction mechanisms, and safety protocols, equipping researchers with the knowledge to perform this transformation successfully and safely.
Reagent Selection and Mechanistic Considerations
The choice of reducing agent is the most critical parameter in amide reduction. The low electrophilicity of the amide carbonyl group necessitates the use of powerful hydride donors or alternative activation strategies.
Potent Hydride Reagents: LiAlH₄ and Boranes
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful, unselective reducing agent, LiAlH₄ is a common choice for the reduction of amides.[1] The reaction proceeds via a two-step mechanism. First, a hydride ion performs a nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the oxygen atom (coordinated to aluminum) to form a transient, highly reactive iminium ion. A second, rapid hydride attack on the iminium ion yields the final amine product.[2][3] The lack of an acidic proton on the nitrogen of tertiary amides means they do not undergo the initial deprotonation step seen with primary and secondary amides.[1][2]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane offers a milder and more chemoselective alternative to LiAlH₄. Unlike the nucleophilic LiAlH₄, borane is an electrophilic reducing agent (a Lewis acid) that coordinates to the lone pair of the carbonyl oxygen.[4] This coordination activates the carbonyl group towards reduction. Borane is particularly useful as it readily reduces amides and carboxylic acids while typically leaving esters and lactones untouched.[4]
Alternative Reduction Strategies
-
Hydrosilylation: This method involves the use of a silane (e.g., polymethylhydrosiloxane - PMHS) in the presence of a metal catalyst (such as those based on zinc, iridium, or ruthenium) to achieve the reduction.[5][6][7] It often proceeds under milder conditions and can offer excellent functional group tolerance.[5][6]
-
Activated Sodium Borohydride: Sodium borohydride (NaBH₄) is generally too mild to reduce amides on its own.[1] However, its reactivity can be enhanced by using an activating agent. Activating the amide with triflic anhydride (Tf₂O) generates a highly electrophilic iminium triflate intermediate, which is then readily reduced by NaBH₄ under mild conditions.[8][9][10] This two-stage, one-pot procedure avoids the hazards associated with LiAlH₄.[9]
Reaction Mechanism: LiAlH₄ Reduction of a Primary Amide
Caption: LiAlH₄ reduction of a primary amide to a primary amine.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reduction of this compound.
General Experimental Workflow
Caption: General workflow for amide reduction.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Principle: This method utilizes the high reactivity of LiAlH₄ to reduce the amide to the corresponding amine, 2,2-Difluoropropylamine.[11] The procedure requires strict adherence to anhydrous and inert conditions due to the pyrophoric nature of the reagent.
Materials & Equipment:
-
This compound
-
Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flasks (three-necked)
-
Reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Standard glassware for workup and purification
Safety Precautions:
-
Extreme Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas which can autoignite.[12][13] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).[14][15]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile).[16]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. DO NOT use water or CO₂ extinguishers on a LiAlH₄ fire, as they will intensify it.[12][15]
-
Handling: Weigh LiAlH₄ powder rapidly in a glovebox or under an inert atmosphere.[16] Avoid grinding or creating dust.[12][16]
Step-by-Step Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Reagent Preparation: To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Carefully add LiAlH₄ (e.g., 1.5-2.0 equivalents) portion-wise to the THF. If using a solution, add it via syringe.
-
Initial Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (e.g., 20 mL) in the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (staining with ninhydrin for the amine product) or by GC-MS analysis of quenched aliquots.
-
Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. This step is highly exothermic and must be done slowly and cautiously. For a reaction using 'X' g of LiAlH₄, sequentially and dropwise add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water A granular white precipitate of aluminum salts should form, which is easily filtered.[13]
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ether.
-
Extraction: Combine the filtrate and washings. If two phases form, separate them and extract the aqueous layer with additional portions of the organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,2-Difluoropropylamine.
-
Purification: The product is a volatile amine (boiling point ~78 °C).[11] It can be purified by fractional distillation.
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Principle: This protocol employs a milder reducing agent, BH₃·THF, which offers higher chemoselectivity. The procedure still requires anhydrous conditions but is generally considered safer than using LiAlH₄.
Materials & Equipment:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), e.g., 3M aqueous solution
-
Sodium hydroxide (NaOH), e.g., 6M aqueous solution
-
Standard inert atmosphere setup and glassware as in Protocol 1.
Safety Precautions:
-
BH₃·THF is a flammable liquid. It reacts with water and protic solvents to release flammable hydrogen gas.
-
Handle the 1M solution using syringes under an inert atmosphere.
-
The quenching process can be vigorous; perform it slowly at 0 °C.
Step-by-Step Procedure:
-
Setup: Assemble the inert atmosphere reaction setup as described in Protocol 1.
-
Substrate Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (e.g., 30 mL for 10 mmol scale) in the reaction flask.
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the BH₃·THF solution (e.g., 2.0-3.0 equivalents) dropwise via syringe. Vigorous gas evolution (hydrogen) may be observed initially.
-
Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add methanol dropwise to quench any unreacted borane until gas evolution ceases.
-
Hydrolysis: Add 3M HCl solution and heat the mixture to reflux for 1 hour to hydrolyze the intermediate amine-borane complex.
-
Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the THF.
-
Basification and Extraction: Cool the remaining aqueous residue in an ice bath and carefully basify with 6M NaOH solution to pH > 12 to liberate the free amine. Extract the aqueous layer with several portions of diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (note the product's volatility) to yield the crude amine.
-
Purification: Purify the product by fractional distillation.
Data Summary and Method Comparison
| Feature | LiAlH₄ Reduction | BH₃·THF Reduction | Activated NaBH₄ Reduction |
| Reagent | Lithium Aluminum Hydride | Borane-THF Complex | NaBH₄ + Tf₂O |
| Reactivity | Very High | High | Moderate (post-activation) |
| Chemoselectivity | Low (reduces most carbonyls) | High (amides > esters) | High (targets activated amide) |
| Solvent | Anhydrous Ether or THF | Anhydrous THF | THF |
| Temperature | 0 °C to Reflux | 0 °C to Reflux | 0 °C to Room Temp |
| Pros | Powerful, well-established | Safer than LiAlH₄, good selectivity | Mild conditions, avoids pyrophorics |
| Cons/Safety | Pyrophoric, reacts violently with water, hazardous workup | Flammable, requires acidic workup | Requires stoichiometric activator (Tf₂O is corrosive) |
Conclusion
The reduction of this compound to 2,2-Difluoropropylamine can be effectively achieved using several established methods. The choice between a powerful reagent like LiAlH₄ and a milder system like BH₃·THF or activated NaBH₄ depends on the specific requirements of the synthesis, including scale, functional group compatibility, and available safety infrastructure. While LiAlH₄ is a robust and common choice, its significant hazards demand meticulous planning and execution.[12][15][16] Borane-based reductions offer a safer profile with excellent efficacy. For syntheses requiring maximum functional group tolerance and mild conditions, methods involving hydrosilylation or activated sodium borohydride present compelling alternatives. Regardless of the chosen path, a thorough understanding of the reaction mechanism and unwavering attention to safety protocols are paramount for a successful outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Hydrosilyation - Wordpress [reagents.acsgcipr.org]
- 6. Amine synthesis by amide reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 11. 2,2-DIFLUOROPROPYLAMINE CAS#: 421-00-1 [amp.chemicalbook.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. research.uga.edu [research.uga.edu]
- 15. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoropropanamide
Welcome to the technical support center for the synthesis of 2,2-Difluoropropanamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations and actionable solutions to improve your results.
Issue 1: Consistently Low Yield of this compound
Question: My reaction to synthesize this compound is resulting in a consistently low yield. I am using a standard amidation of 2,2-Difluoropropanoic acid. What are the potential causes and how can I improve the yield?
Answer: Low yields in the amidation of 2,2-Difluoropropanoic acid can often be attributed to several critical factors ranging from reagent quality to reaction conditions. Here is a breakdown of potential causes and optimization strategies:
-
Purity of Starting Materials: The purity of 2,2-Difluoropropanoic acid and the amine source is paramount. Impurities can introduce side reactions that consume reactants and complicate purification.
-
Recommendation: Always use high-purity reagents. If the purity is questionable, consider purification of the starting materials before use. For instance, distillation of 2,2-Difluoropropanoic acid can remove non-volatile impurities.
-
-
Inefficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid must be "activated".
-
Underlying Principle: Amide bond formation is facilitated by converting the hydroxyl group of the carboxylic acid into a better leaving group.
-
Recommendation: Employ a reliable coupling reagent. Common choices include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the outcome of the synthesis.
-
Recommendation:
-
Solvent: Aprotic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred for these coupling reactions.[1]
-
Temperature: The activation step is often performed at 0 °C to control the reactivity of the activated species, followed by the addition of the amine and allowing the reaction to warm to room temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting carboxylic acid and reducing the overall yield.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]
-
Issue 2: Formation of Significant Side Products
Question: During the synthesis of this compound, I am observing the formation of significant impurities. What are the likely side reactions, and how can they be minimized?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
N-acylurea Formation (with Carbodiimide Reagents): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct.
-
Mitigation: The addition of HOBt or a similar auxiliary nucleophile can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts cleanly with the amine.[1]
-
-
Epimerization (if Chiral Centers are Present): While this compound itself is not chiral, if you are working with derivatives that have chiral centers, the activation process can sometimes lead to racemization.
-
Mitigation: Using additives like HOBt can help to minimize racemization.[1]
-
-
Over-acylation (with Primary Amine): If a primary amine is used, there is a possibility of double acylation, though this is less common under standard conditions.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product from the reaction mixture. What are the recommended purification strategies?
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities.
-
Removal of Unreacted Starting Materials:
-
Acidic/Basic Washes: If unreacted 2,2-Difluoropropanoic acid is present, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove it. Conversely, an acidic wash (e.g., dilute HCl) can remove unreacted amine. Be cautious to ensure your product is stable to these conditions.
-
-
Removal of Coupling Reagent Byproducts:
-
Filtration: If DCC is used, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.
-
Water Wash: If EDC is used, its urea byproduct is water-soluble and can be removed by aqueous extraction.[1]
-
-
Chromatographic Purification:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
II. Frequently Asked Questions (FAQs)
1. What are the common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The most common approach involves the amidation of 2,2-Difluoropropanoic acid or its derivatives. Another potential route could be the hydrolysis of 2,2-difluoropropionitrile.
2. What is the role of a coupling reagent in this synthesis?
A coupling reagent is used to facilitate the formation of the amide bond between the carboxylic acid (2,2-Difluoropropanoic acid) and an amine. It does this by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
3. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, LC-MS can be used.
4. What are the safety considerations when working with fluorinated compounds?
Fluorinated compounds can have unique toxicological properties. It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of this compound from 2,2-Difluoropropanoic acid and ammonia.
Materials:
-
2,2-Difluoropropanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,2-Difluoropropanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add the ammonia solution (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
IV. Data Presentation
Table 1: Recommended Reagent Stoichiometry for EDC/HOBt Coupling
| Reagent | Stoichiometry (eq) |
| 2,2-Difluoropropanoic acid | 1.0 |
| Amine Source | 1.1 - 1.5 |
| EDC | 1.1 - 1.5 |
| HOBt | 1.1 - 1.5 |
V. Visualizations
Diagram 1: General Amidation Reaction Workflow
References
Technical Support Center: Purification of 2,2-Difluoropropanamide
Welcome to the dedicated technical support resource for the purification of 2,2-Difluoropropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your purification experiments. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address potential issues you might face during the purification of this compound.
Question 1: Why is my yield of this compound significantly low after recrystallization?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to one of the following factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to a low yield.
-
Excessive Solvent Usage: Using too much solvent will keep more of your compound dissolved, even upon cooling, thus preventing complete precipitation.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Precipitation: The cooling process might not be sufficient to induce maximum crystallization.
Troubleshooting Steps:
-
Solvent System Optimization: If you suspect an inappropriate solvent, perform small-scale solubility tests with a variety of solvents. A good starting point for a polar compound like this compound would be solvents of varying polarity such as ethyl acetate, acetone, or a mixture of solvents like ethyl acetate/hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Prevent Premature Crystallization: During hot filtration, pre-warm the funnel and the receiving flask to prevent a sudden drop in temperature that could induce crystallization.
-
Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound and promote more complete precipitation.
Question 2: My this compound appears oily or fails to crystallize during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the compound or a very high concentration of the solute.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
-
Adjust the Solvent System: If inducing crystallization doesn't work, the solvent system may be the issue. Try a two-solvent recrystallization method.[1] Dissolve the oily compound in a small amount of a solvent in which it is highly soluble (e.g., acetone). Then, slowly add a solvent in which it is poorly soluble (e.g., hexanes) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Column Chromatography Pre-purification: If significant impurities are present, it may be necessary to first purify the crude product by column chromatography to remove the impurities that are inhibiting crystallization.
Question 3: During column chromatography, my this compound is not separating from impurities. How can I improve the separation?
Answer:
Poor separation in column chromatography can be caused by several factors, including an incorrect mobile phase, improper column packing, or overloading the column.[2][3]
Troubleshooting Steps:
-
Optimize the Mobile Phase: The choice of eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column. The ideal solvent system should give your desired compound a retention factor (Rf) of around 0.3.[2] For a polar compound like this compound, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By varying the ratio of these solvents, you can fine-tune the separation.
-
Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to uneven flow of the mobile phase and broad, overlapping bands. Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air pockets.
-
Avoid Overloading: Loading too much crude material onto the column will result in broad bands that are difficult to separate. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your more polar product.
Question 4: I see multiple spots on the TLC of my purified this compound. What are the potential sources of these impurities?
Answer:
The presence of multiple spots on a TLC plate after purification indicates that the sample is still impure. The impurities could be:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts: Unwanted side products formed during the reaction.
-
Degradation Products: The compound may have degraded during the reaction or purification process. Impurities can arise at any stage of drug formulation.[4]
Troubleshooting Steps:
-
Identify the Impurities: If possible, obtain reference standards for potential starting materials and byproducts to co-spot on the TLC plate. This can help in identifying the impurities.
-
Re-purify the Compound: Based on the nature of the impurities, a second round of purification may be necessary. If the impurities have a significantly different polarity, column chromatography is a good option. If they are structurally very similar, a more specialized technique like preparative HPLC might be required.
-
Optimize Reaction Conditions: To prevent the formation of impurities in future syntheses, consider optimizing the reaction conditions, such as temperature, reaction time, and stoichiometry of reactants.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a white to off-white solid. The reported melting point is around 67°C.[5] A broad melting point range or a melting point significantly lower than this suggests the presence of impurities.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: Given its polar amide group, moderately polar solvents are a good starting point. The following table provides some suggested single and two-solvent systems to try.
| Solvent System | Rationale |
| Single Solvents | |
| Ethyl Acetate | Good for moderately polar compounds. |
| Acetone | Can be a good solvent, but its low boiling point can be a challenge. |
| Isopropanol | A polar protic solvent that may offer different solubility characteristics. |
| Two-Solvent Systems | |
| Ethyl Acetate / Hexanes | A versatile system where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent. |
| Acetone / Diethyl Ether | Another option for fine-tuning solubility. |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for about 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system using TLC. A good mobile phase will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate for optimal separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow
Caption: Decision tree for selecting a purification method for this compound.
References
Common side reactions in the synthesis of 2,2-Difluoropropanamide
Welcome, researchers, to our dedicated technical support center for the synthesis of 2,2-difluoropropanamide. As Senior Application Scientists, we understand the nuances and challenges that can arise during the preparation of fluorinated molecules. This guide is structured to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guides & FAQs
Here, we address specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: I'm observing a significant amount of an unsaturated byproduct. What is it and how can I minimize its formation?
Answer:
The most probable unsaturated byproduct is an α-fluoro-α,β-unsaturated amide, resulting from the dehydrofluorination of your starting material or an intermediate. This is a common side reaction in the synthesis of α,α-difluoro carbonyl compounds.
Causality:
Dehydrofluorination, the elimination of hydrogen fluoride (HF), can occur under basic conditions or at elevated temperatures. The mechanism can proceed via an E1cB (Elimination Unimolecular conjugate Base) or E2 (Elimination Bimolecular) pathway. Given the acidity of the α-proton in this compound and its precursors, the E1cB mechanism is often favored in the presence of a base.
Troubleshooting Workflow for Dehydrofluorination:
Caption: Troubleshooting Dehydrofluorination Side Reaction.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Base | Strong, nucleophilic bases (e.g., triethylamine) | Non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) | Minimizes proton abstraction from the α-carbon, thus suppressing the elimination pathway. |
| Temperature | Room temperature or elevated | 0 °C to room temperature | Reduces the rate of the elimination reaction, which typically has a higher activation energy than the desired amidation. |
| Reaction Time | Prolonged | Monitor reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prevents extended exposure of the product to conditions that favor side reactions. |
FAQ 2: My yield is low, and I suspect my activated intermediate is hydrolyzing. How can I prevent this?
Answer:
Hydrolysis of the activated 2,2-difluoropropionic acid species (e.g., acyl fluoride or acyl chloride) back to the carboxylic acid is a frequent cause of low yields. Acyl fluorides are generally more stable to hydrolysis than their chloride counterparts, but they are not entirely immune, especially under acidic or basic conditions.[1]
Causality:
The hydrolysis of acyl fluorides can be catalyzed by acids.[2] In aqueous media, two mechanisms have been proposed: one dominant at low acid concentrations and another at high acid concentrations.[2] The presence of water in your reaction solvent or reagents is the primary culprit.
Experimental Protocol: Minimizing Hydrolysis of Acyl Fluoride Intermediate
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves.
-
Ensure all reagents, including the amine and any bases, are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (nitrogen or argon).
-
Use septa and syringes for the transfer of all liquid reagents.
-
-
Reaction Execution:
-
Step 1: Formation of the Acyl Fluoride: Dissolve 2,2-difluoropropionic acid in an anhydrous solvent (e.g., dichloromethane). Add your fluorinating agent (e.g., Deoxo-Fluor®) dropwise at a controlled temperature (e.g., 0 °C).
-
Step 2: Amidation: After the formation of the acyl fluoride is complete (monitor by IR or ¹⁹F NMR if possible), add the amine solution dropwise at the same controlled temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
FAQ 3: I am using a deoxyfluorinating agent like DAST or Deoxo-Fluor® and observing unexpected byproducts. What are they and what are my alternatives?
Answer:
While effective, deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® ([bis(2-methoxyethyl)amino]sulfur trifluoride) can introduce specific byproducts.
Causality and Troubleshooting:
-
Deoxo-Fluor®: A known drawback of Deoxo-Fluor® is the formation of N,N-bis(2-methoxyethyl)amine as a byproduct.[3] This amine can compete with your desired amine in reacting with the in-situ generated acyl fluoride, leading to an undesired amide byproduct.[3]
-
Solution: If your amine is less nucleophilic than N,N-bis(2-methoxyethyl)amine, this side reaction can be significant.[3] One strategy is to filter the reaction mixture through a short plug of silica gel after the acyl fluoride formation to remove the amine byproduct before adding your target amine.[3]
-
-
DAST: DAST is less thermally stable than Deoxo-Fluor® and can decompose, especially if heated, leading to a more complex mixture of byproducts.[4]
-
Solution: Always use DAST at low temperatures (-78 °C to room temperature) and never heat the reaction mixture.[5]
-
Alternative Fluorinating Agents:
Several newer fluorinating agents have been developed to be more user-friendly and produce fewer side products.
| Reagent | Advantages | Disadvantages |
| XtalFluor-E® and XtalFluor-M® | Crystalline, thermally stable solids, easier to handle than DAST. Do not generate free HF.[6] | May require a promoter like Et₃N·3HF for efficient reaction.[6] |
| Fluolead™ | Stable, easy to handle.[7] | Less common and potentially more expensive. |
| Pentafluoropyridine (PFP) | Cheap, commercially available, bench-stable, and non-corrosive. Can be used for one-pot amidation.[6] | May require heating for less nucleophilic amines.[6] |
FAQ 4: I'm struggling with the purification of the final this compound. Can you provide some guidance?
Answer:
The purification of polar, fluorinated compounds can be challenging due to their unique solubility and chromatographic behavior. Here are some strategies to consider.
Purification Strategy Selection:
Caption: Selecting a Purification Technique.
Troubleshooting Common Purification Issues:
| Issue | Possible Cause(s) | Solution(s) |
| Poor Peak Shape in HPLC | - Strong interaction with residual silanols on the column.- Mobile phase pH is close to the pKa of the analyte. | - Use an end-capped column.- Adjust mobile phase pH to be at least 2 units away from the pKa.- Add a mobile phase modifier like TFA.[8] |
| Low or No Recovery | - Irreversible adsorption to the stationary phase.- Compound instability on the column. | - Switch to a different stationary phase (e.g., HILIC, alumina).- Test compound stability under the chromatographic conditions.[8] |
| Streaking on Silica Gel TLC | - The basicity of the amide interacting with acidic silica. | - Add a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide) to the eluent.[9]- Consider using a different stationary phase like alumina.[9] |
General Protocol for Reversed-Phase HPLC Purification:
-
Column: C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and/or Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Guide: Optimization of Reaction Conditions for 2,2-Difluoropropanamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoropropanamide. As a critical building block in modern pharmaceuticals and agrochemicals, the efficient synthesis of this compound is paramount. This document moves beyond simple protocols to offer a troubleshooting framework grounded in chemical principles, helping you navigate the common challenges encountered during its synthesis.
Overview of Synthetic Challenges
The synthesis of 2,2-difluorinated carbonyl compounds, including amides, presents unique challenges. The primary difficulty in synthesizing this compound lies in controlling the reaction selectivity. The most common route, the hydrolysis of 2,2-difluoropropionitrile, is a consecutive reaction where the desired amide can be further hydrolyzed to the corresponding carboxylic acid, 2,2-difluoropropionic acid.[1] Optimizing conditions to maximize the yield of the amide while minimizing this key byproduct is the central focus of this guide.
Primary Synthetic Pathways
Two principal routes are commonly considered for the synthesis of this compound. This guide will focus on the optimization of Pathway A, as it is a direct and frequently employed method.
Caption: High-level overview of common synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of this compound via nitrile hydrolysis.
Issue 1: Low Conversion or Stalled Reaction
Question: My hydrolysis of 2,2-difluoropropionitrile is not going to completion. What factors should I investigate to improve the conversion rate?
Answer: A stalled reaction is typically due to insufficient activation of the nitrile group or inadequate reaction conditions. Consider the following points:
-
Catalyst Choice and Concentration: The hydrolysis can be catalyzed by either acid or base.
-
Acid Catalysis (e.g., H₂SO₄, HCl): This method protonates the nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. If the reaction is slow, a stronger acid or a moderate increase in catalyst loading can be effective. However, excessive acid can accelerate the subsequent hydrolysis of the amide to the carboxylic acid.
-
Base Catalysis (e.g., NaOH, H₂O₂ with base): Hydroxide ions directly attack the electrophilic carbon of the nitrile. This is often faster but can be harder to control. Insufficient base will lead to a slow or incomplete reaction.
-
-
Temperature: Increasing the reaction temperature will increase the rate of both hydrolysis steps. A gentle increase (e.g., from 40°C to 60°C) can often overcome the activation energy barrier without significantly promoting the formation of the acid byproduct. However, high temperatures should be avoided.
-
Solvent System: The choice of solvent is critical. While water is a reactant, using a co-solvent like ethanol or THF can improve the solubility of the organic nitrile, leading to a more homogeneous reaction mixture and improved reaction rates.[2]
Issue 2: Significant Formation of 2,2-Difluoropropionic Acid Byproduct
Question: My final product is contaminated with a significant amount of 2,2-difluoropropionic acid. How can I improve the selectivity for the amide?
Answer: This is the most common challenge and arises from the over-hydrolysis of the desired this compound.[1] The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Your goal is to stop the reaction at the intermediate stage.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the formation of carboxylic acid byproduct.
Key Strategies for Improving Selectivity:
-
Milder Reaction Conditions: Avoid harsh conditions. Prolonged exposure to strong acids or bases, especially at elevated temperatures, will inevitably lead to the formation of the carboxylic acid.[3]
-
Reaction Monitoring: This is crucial. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting nitrile and the appearance of the amide product. The reaction should be quenched as soon as the starting material is consumed, before the amide concentration begins to decrease.
-
Stoichiometry Control: When using base catalysis, avoid a large excess of the base. Using a controlled amount of a milder base, such as potassium carbonate (K₂CO₃) in a hydrogen peroxide system, can provide a controlled release of the nucleophile and improve selectivity.
Issue 3: Purification Challenges
Question: I'm having difficulty purifying the final this compound product. What is the recommended procedure?
Answer: Effective purification depends on the nature of the impurities.
-
Removing Catalysts and Salts: If an acid or base catalyst was used, the first step is neutralization. Carefully adjust the pH of the reaction mixture to ~7. This will precipitate salts which can often be removed by filtration.
-
Extraction: After neutralization, perform a liquid-liquid extraction. A solvent like ethyl acetate or dichloromethane can be used to extract the this compound from the aqueous reaction mixture.[4] The unreacted nitrile, being less polar, will also be extracted, while the more polar carboxylic acid salt will preferentially remain in the aqueous layer.
-
Recrystallization: this compound is a solid at room temperature.[5] Recrystallization is an excellent final purification step. A suitable solvent system might be a mixture of ethyl acetate and hexanes, or toluene. The goal is to find a solvent in which the amide is soluble at high temperatures but sparingly soluble at room temperature or below.
Recommended Experimental Protocol: Controlled Acid-Catalyzed Hydrolysis
This protocol is designed to favor the formation of the amide by using controlled conditions.
Workflow Overview:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2,2-difluoropropionitrile (1.0 eq). Add formic acid (5-10 volumes, e.g., 5-10 mL per gram of nitrile). Cool the mixture to 0-5°C in an ice bath.
-
Catalyst Addition: While stirring vigorously, slowly add concentrated sulfuric acid (0.5-1.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 40-45°C.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or GC. The reaction is typically complete within 2-4 hours. The goal is to stop the reaction upon full consumption of the starting nitrile.
-
Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture onto crushed ice. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated NaCl solution (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield pure this compound.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the synthesis.
| Parameter | Condition | Effect on Yield | Effect on Selectivity (Amide vs. Acid) | Rationale |
| Catalyst | Strong Acid (H₂SO₄) | High | Moderate to Low | Efficiently catalyzes both hydrolysis steps. Prone to over-reaction. |
| Mild Acid (HCOOH) | Moderate | High | Provides sufficient activation for the first step with a lower rate for the second. | |
| Strong Base (NaOH) | High | Low | Very fast reaction, but extremely difficult to stop at the amide stage. | |
| Temperature | 20-40°C | Moderate | High | Favors the initial hydrolysis of the nitrile over the amide. |
| 40-60°C | High | Moderate | Optimal balance for many systems; good conversion rate with manageable selectivity. | |
| > 70°C | High | Low | Significantly accelerates the second hydrolysis step, leading to acid formation. | |
| Reaction Time | Short (1-4h) | Varies | High | Minimizes the time the product amide is exposed to hydrolytic conditions. |
| Long (>12h) | High (initially) | Low | Allows the slower second hydrolysis step to proceed, reducing amide yield. |
References
Technical Support Center: Overcoming Solubility Challenges with 2,2-Difluoropropanamide
Welcome to the technical support center for 2,2-Difluoropropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during reactions with this compound. As a small, fluorinated amide, this compound presents unique solubility characteristics that can impact reaction efficiency and product yield. This guide offers a comprehensive collection of frequently asked questions (FAQs) and troubleshooting strategies to empower you with the knowledge to optimize your experimental outcomes.
Understanding the Solubility Profile of this compound
The structure of this compound, with its polar amide group and electronegative fluorine atoms, suggests a nuanced solubility profile. While the amide group can participate in hydrogen bonding, the presence of the difluoromethyl group increases its lipophilicity compared to a non-fluorinated analog.[1][2] Generally, amides are considered to have low water solubility unless they are very small.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are my initial steps?
This is a common challenge with fluorinated compounds. The first step is to systematically explore a range of solvents with varying polarities.
Troubleshooting Workflow: Initial Solvent Screening
Caption: Initial solvent screening workflow for this compound.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 5-10 mg) into several vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the screening panel.
-
Vortex or sonicate each vial for a consistent amount of time (e.g., 2-5 minutes).
-
Visually inspect for complete dissolution. If not fully dissolved, consider gentle heating.
Q2: Gentle heating isn't improving solubility enough. What is the next logical step?
If isothermal conditions at room temperature are insufficient, a systematic increase in temperature can be effective. However, be mindful of the thermal stability of your reactants and the boiling point of your chosen solvent.
Troubleshooting Decision Tree: The Role of Temperature
Caption: Decision-making process for using temperature to enhance solubility.
Q3: My reaction requires an aqueous phase, but this compound has poor water solubility. How can I overcome this?
For reactions in biphasic or aqueous systems, enhancing the solubility of a hydrophobic reactant is critical. The use of co-solvents or phase transfer catalysis are powerful techniques in this scenario.
Strategy 1: Co-solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a non-polar compound.[3][4]
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration (v/v %) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | A strong solubilizing agent, but can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 5-10% | Good solubilizing power; higher boiling point. |
| Acetonitrile (MeCN) | 10-20% | Lower boiling point, easier to remove post-reaction. |
| Tetrahydrofuran (THF) | 10-20% | Can be a good option, but check for peroxide formation. |
| Ethanol | 10-30% | A greener solvent option, but may be less effective. |
Experimental Protocol: Utilizing a Co-solvent
-
Dissolve the this compound in the minimum amount of the chosen co-solvent to create a concentrated stock solution.
-
Slowly add the stock solution to the aqueous reaction mixture with vigorous stirring.
-
Monitor for any precipitation. If precipitation occurs, a higher percentage of co-solvent may be necessary.
Strategy 2: Phase Transfer Catalysis (PTC)
Phase transfer catalysis is an effective technique for reactions where two reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[5][6] The phase transfer catalyst facilitates the transport of one reactant across the phase boundary to react with the other.[5] This is particularly useful for reactions involving amides.[7][8]
Table 2: Common Phase Transfer Catalysts
| Catalyst | Catalyst Type | Typical Loading (mol%) |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 1-10 |
| Tetrabutylammonium hydrogen sulfate | Quaternary Ammonium Salt | 1-10 |
| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | 1-10 |
| 18-Crown-6 | Crown Ether | 1-5 |
Conceptual Workflow for Phase Transfer Catalysis
Caption: Mechanism of a typical phase transfer catalysis reaction.
Q4: I am working in drug discovery. Are there any specific considerations for using this compound?
The incorporation of fluorine into molecules is a common strategy in drug discovery to modulate properties such as metabolic stability and binding affinity.[9][10] When dealing with solubility issues in a drug discovery context, it is crucial to select excipients and solvents that are biocompatible and will not interfere with downstream assays. The use of surfactants or cyclodextrins can be explored for formulation development.[11][12]
Summary of Key Strategies
| Strategy | When to Use | Key Considerations |
| Solvent Screening | Initial optimization | Explore a range of polarities. |
| Heating | When RT solubility is low | Check thermal stability of all components. |
| Co-solvents | Aqueous or mixed-solvent systems | Choose a miscible solvent that won't interfere with the reaction. |
| Phase Transfer Catalysis | Biphasic reactions | Select an appropriate catalyst and loading. |
By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound and achieve successful reaction outcomes.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. US4282167A - Conversion of amides to isocyanates via phase transfer catalysis - Google Patents [patents.google.com]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Navigating the Stability of 2,2-Difluoropropanamide in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for 2,2-Difluoropropanamide. As a key building block in modern medicinal chemistry and materials science, the unique electronic properties imparted by the gem-difluoro group also introduce specific stability challenges during chemical transformations. This guide, structured in a question-and-answer format, is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and practical solutions to prevent the decomposition of this compound in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary modes of decomposition for this compound are hydrolysis (both acid and base-catalyzed) and thermal degradation.
-
Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction significantly accelerated by the presence of strong acids or bases.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] In basic media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis.[2] The gem-difluoro group can influence the reactivity of the amide bond, and while specific data for this compound is limited, the strong electron-withdrawing nature of fluorine atoms can impact the stability of intermediates.
-
Thermal Decomposition: While specific studies on the thermal decomposition of this compound are not extensively available, analogous fluorinated compounds suggest that at elevated temperatures, C-C and C-N bond cleavage can occur. A significant concern with fluorinated compounds is the potential for the elimination of hydrogen fluoride (HF), a corrosive and reactive byproduct.[3]
Q2: My reaction requires aqueous conditions. How can I minimize the hydrolysis of this compound?
A2: While challenging, minimizing hydrolysis in aqueous media is achievable by carefully controlling the reaction pH and temperature.
-
pH Control: Maintain the reaction pH as close to neutral (pH 7) as possible. Both strongly acidic and strongly basic conditions will significantly accelerate hydrolysis.[1][2] Utilize appropriate buffer systems to maintain a stable pH throughout the reaction.
-
Temperature Management: Keep the reaction temperature as low as feasible. Amide hydrolysis is often slow at room temperature but accelerates significantly with heating.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to hydrolytic conditions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low yield and formation of 2,2-difluoropropanoic acid as a byproduct.
This is a classic sign of amide hydrolysis. Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Trace amounts of water in solvents or reagents can lead to hydrolysis, especially under harsh conditions. | Use anhydrous solvents and reagents. Consider the use of drying agents or molecular sieves. |
| Acidic or Basic Conditions | Your reaction conditions may be too acidic or basic, catalyzing the hydrolysis of the amide.[1][2] | If possible, switch to non-aqueous, aprotic solvents. If aqueous conditions are necessary, buffer the reaction to maintain a neutral pH. |
| High Reaction Temperature | Elevated temperatures significantly increase the rate of hydrolysis. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Time | The longer the amide is exposed to hydrolytic conditions, the more byproduct will form. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocol: Switching to Anhydrous Conditions
If hydrolysis is a persistent issue, transitioning to a non-aqueous reaction environment is the most effective solution.
-
Solvent Selection: Choose a dry, aprotic solvent in which your reactants are soluble. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF). Ensure the solvent is freshly dried and stored over molecular sieves.
-
Reagent Preparation: Use anhydrous grades of all reagents. If necessary, dry reagents before use according to standard laboratory procedures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Reaction Setup: Flame-dry all glassware before use to remove any adsorbed water.
Issue 2: Suspected thermal decomposition at elevated temperatures.
If your reaction requires high temperatures and you observe unexpected byproducts or a decrease in yield, thermal decomposition may be the culprit.
Visualizing the Problem: Potential Thermal Decomposition Pathway
Caption: Potential thermal decomposition pathways for this compound.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Use of Thermal Stabilizers: While not a common practice for small molecule synthesis, in some cases, radical scavengers could potentially mitigate decomposition pathways initiated by homolytic bond cleavage at high temperatures. However, this would require careful investigation for compatibility with your specific reaction.
-
Alternative Synthetic Routes: If high temperatures are unavoidable and decomposition is significant, consider alternative synthetic strategies that can be performed under milder conditions.
Issue 3: Catalyst-induced decomposition.
Certain catalysts, particularly strong Lewis acids, can interact with the fluorine atoms or the amide group, leading to decomposition.
Visualizing the Workflow: Catalyst Selection and Screening
Caption: A workflow for selecting a suitable catalyst to avoid decomposition.
Recommendations:
-
Avoid Strong Lewis Acids: If possible, avoid strong Lewis acids like AlCl₃ or TiCl₄, which can strongly coordinate to the fluorine atoms and potentially facilitate their elimination.
-
Screen Milder Catalysts: Explore the use of milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid).
-
Consider Enzymatic Catalysis: For certain transformations, enzymatic methods can offer high selectivity under very mild, aqueous conditions, thereby circumventing harsh chemical environments that lead to decomposition.[4]
Advanced Strategies: Protective Groups
In cases where the amide functionality itself is interfering with a desired transformation elsewhere in the molecule, or is simply too labile under the required reaction conditions, the use of a protecting group on the amide nitrogen can be an effective strategy.
Common Amide Protecting Groups and Their Removal:
| Protecting Group | Introduction | Removal Conditions | Notes |
| Boc (tert-butyloxycarbonyl) | Boc₂O, base | Strong acid (e.g., TFA) | Commonly used, stable to a wide range of conditions. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |
| PMB (p-Methoxybenzyl) | PMB-Cl, base | Oxidative cleavage (e.g., DDQ, CAN) | Can be removed under neutral conditions. |
Workflow for a Protective Group Strategy:
Caption: A simplified workflow illustrating the use of a protecting group.
By implementing these troubleshooting strategies and considering the inherent reactivity of this compound, you can significantly improve the success of your synthetic endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical team.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,2-Difluoropropanamide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,2-Difluoropropanamide. This guide is designed to provide in-depth, field-proven insights into the common chemical transformations of this versatile fluorinated building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Introduction to this compound
This compound is a valuable reagent in medicinal chemistry and materials science. The gem-difluoro group imparts unique electronic properties, influencing the acidity of adjacent protons, metabolic stability, and conformational preferences of molecules into which it is incorporated. However, the presence of these fluorine atoms also introduces specific challenges in common amide transformations. This guide will address the three most frequent reaction classes for this molecule: hydrolysis, dehydration, and reduction.
Section 1: Hydrolysis of this compound to 2,2-Difluoropropionic Acid
Hydrolysis of this compound is a fundamental transformation, yet it can be sluggish compared to its non-fluorinated counterparts. Understanding the mechanism and potential pitfalls is key to success.
Frequently Asked Questions (FAQs): Hydrolysis
Q1: My hydrolysis of this compound is extremely slow or incomplete. Why is this happening?
A1: The two electron-withdrawing fluorine atoms on the α-carbon decrease the electron density of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions. This deactivation of the carbonyl group is a primary reason for the reduced reactivity of α,α-difluoroamides compared to simple amides.
Q2: What are the recommended conditions for achieving complete hydrolysis?
A2: Due to the decreased reactivity, forcing conditions are often necessary. Both acidic and basic hydrolysis can be effective, but each has its own set of considerations.
-
Acid-Catalyzed Hydrolysis: Heating the amide in the presence of a strong acid like concentrated hydrochloric or sulfuric acid is a common approach. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[1][2]
-
Base-Catalyzed (Saponification): Refluxing with a strong base such as sodium or potassium hydroxide is also effective. While the initial attack of the hydroxide ion is slower, the reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid.
Q3: I am observing side products in my hydrolysis reaction. What could they be?
A3: Under harsh acidic or basic conditions, particularly with prolonged heating, decomposition of the starting material or product can occur. While 2,2-difluoropropionic acid is relatively stable, decarboxylation to form 1,1-difluoroethane is a potential side reaction at very high temperatures, although less common under typical hydrolysis conditions. Incomplete hydrolysis will, of course, leave unreacted starting material.
Troubleshooting Guide: Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficiently forcing conditions. | Increase reaction temperature, prolong reaction time, or use a higher concentration of acid or base. |
| Poor solubility of the amide. | Consider a co-solvent system (e.g., water/dioxane) to improve solubility. | |
| Product Decomposition | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider using a lower temperature for a longer duration. |
| Difficulty in Product Isolation | The product, 2,2-difluoropropionic acid, is water-soluble. | After acidification of the reaction mixture (for basic hydrolysis), perform multiple extractions with an organic solvent like diethyl ether or ethyl acetate to ensure complete recovery. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and 6 M hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluoropropionic acid.
A logical workflow for the hydrolysis process.
Caption: Hydrolysis of this compound.
Section 2: Dehydration of this compound to 2,2-Difluoropropionitrile
The conversion of primary amides to nitriles is a classic dehydration reaction. For this compound, this transformation is generally efficient but requires careful selection of the dehydrating agent.
Frequently Asked Questions (FAQs): Dehydration
Q1: What are the most effective dehydrating agents for converting this compound to 2,2-Difluoropropionitrile?
A1: Several powerful dehydrating agents can be employed. Common choices include:
-
Phosphorus pentoxide (P₂O₅): A classic and highly effective, albeit heterogeneous, reagent.
-
Thionyl chloride (SOCl₂): Often used, but can sometimes lead to chlorinated byproducts if not used carefully.
-
Trifluoroacetic anhydride (TFAA): A potent and often clean dehydrating agent.
-
Burgess reagent: A milder alternative, though more expensive.
Q2: My dehydration reaction is giving a low yield. What could be the issue?
A2: Low yields in this reaction can often be attributed to:
-
Incomplete reaction: The dehydrating agent may have been consumed by adventitious water in the solvent or on the glassware. Ensure all reagents and equipment are scrupulously dry.
-
Sub-optimal temperature: Some dehydrating agents require heating to drive the reaction to completion.
-
Side reactions: Depending on the reagent and conditions, side reactions can occur. For example, with SOCl₂, formation of imidoyl chlorides is a possibility.
Q3: I'm concerned about the harshness of the reagents. Are there milder alternatives?
A3: Yes, for sensitive substrates, milder conditions can be employed. The use of cyanuric chloride with a base like triethylamine is a good option. Additionally, modern catalytic methods are being developed that avoid stoichiometric, harsh reagents.
Troubleshooting Guide: Dehydration
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Wet reagents or solvent. | Use freshly dried solvents and ensure the amide is anhydrous. |
| Insufficient amount of dehydrating agent. | Use a slight excess (1.1-1.5 equivalents) of the dehydrating agent. | |
| Formation of Complex Mixture | Reaction temperature too high. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate choice of reagent. | Consider a milder dehydrating agent like the Burgess reagent or cyanuric chloride. | |
| Difficult Purification | Contamination with phosphorus-based byproducts (when using P₂O₅). | A careful aqueous workup can help remove these byproducts. Filtration may be necessary. |
Experimental Protocol: Dehydration using Trifluoroacetic Anhydride (TFAA)
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, slowly add triethylamine (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
A schematic of the dehydration process.
Caption: Dehydration of this compound.
Section 3: Reduction of this compound to 2,2-Difluoropropylamine
The reduction of amides to amines is a powerful synthetic tool. However, the reduction of fluorinated amides, particularly with powerful hydride reagents, requires special consideration.
Frequently Asked Questions (FAQs): Reduction
Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce this compound?
A1: Extreme caution is advised. While LiAlH₄ is a potent reagent for amide reduction, its use with fluorinated compounds has been reported to be hazardous and can lead to explosive reactions.[3] The high energy released during the reduction of the C-F bonds can lead to uncontrolled exothermic events.
Q2: What are safer alternatives to LiAlH₄ for this reduction?
A2: Several safer alternatives are available:
-
Borane (BH₃) complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective for amide reduction and are generally considered safer than LiAlH₄ for this application.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): This reagent has reactivity similar to LiAlH₄ but is more stable and soluble in aromatic solvents.[4]
-
Catalytic Hydrogenation: While requiring more specialized equipment (a high-pressure reactor), catalytic hydrogenation over a suitable catalyst (e.g., Rhodium or Ruthenium) is a green and safe alternative.
Q3: My reduction with borane is giving a complex mixture of products. What is going wrong?
A3: Over-reduction or side reactions can occur. Ensure that the stoichiometry of the borane reagent is carefully controlled. The reaction temperature should also be monitored and controlled, as excessive heat can lead to decomposition. A careful, slow quench of the reaction is also critical to avoid uncontrolled gas evolution and side reactions.
Troubleshooting Guide: Reduction
| Issue | Potential Cause | Recommended Solution |
| Violent/Uncontrolled Reaction | Use of LiAlH₄. | AVOID LiAlH₄. Use a safer alternative like BH₃·THF or Red-Al®. |
| Incomplete Reduction | Insufficient reducing agent. | Use a slight excess of the reducing agent (typically 2-3 equivalents of hydride). |
| Reaction temperature too low. | Some reductions may require gentle heating to proceed at a reasonable rate. | |
| Formation of Boron-Amine Complexes | Inadequate workup. | An acidic workup is often necessary to break down boron-amine complexes and liberate the free amine. |
| Difficulty in Isolating the Product | The product amine is basic and may be water-soluble as its protonated salt. | After quenching and acidification, basify the aqueous layer to a high pH (e.g., pH > 12) with NaOH or KOH to deprotonate the amine, then extract with an organic solvent. |
Experimental Protocol: Reduction using Borane-THF
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (1.0 M in THF, 2.0-2.5 eq) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and very slowly and carefully quench the reaction by the dropwise addition of 6 M HCl. Caution: Vigorous hydrogen evolution will occur.
-
Heat the mixture to reflux for 1 hour to hydrolyze the boron-amine intermediates.
-
Cool to room temperature and basify the aqueous solution with solid NaOH or a concentrated NaOH solution to pH > 12.
-
Extract the basic aqueous solution with diethyl ether or another suitable organic solvent (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield 2,2-difluoropropylamine.
A flowchart for the reduction of this compound.
Caption: Reduction of this compound.
Section 4: Physical and Spectroscopic Data
Accurate characterization of starting materials and products is crucial for successful synthesis.
| Compound | Molecular Formula | Molecular Weight | Appearance | Key Spectroscopic Data |
| This compound | C₃H₅F₂NO | 109.07 g/mol [5] | White to off-white solid | ¹H NMR: Signals for CH₃ and NH₂ protons. ¹⁹F NMR: A single resonance for the two equivalent fluorine atoms. IR: Strong C=O stretch (amide I band) and N-H stretches. |
| 2,2-Difluoropropionic Acid | C₃H₄F₂O₂ | 110.06 g/mol | Colorless liquid or low-melting solid | ¹H NMR: Signals for CH₃ and COOH protons. ¹⁹F NMR: A single resonance. IR: Broad O-H stretch and a strong C=O stretch. |
| 2,2-Difluoropropionitrile | C₃H₃F₂N | 91.06 g/mol [6] | Colorless liquid | ¹H NMR: Signal for the CH₃ group. ¹⁹F NMR: A single resonance. IR: A sharp, medium-intensity C≡N stretch around 2250 cm⁻¹. |
| 2,2-Difluoropropylamine | C₃H₇F₂N | 95.09 g/mol [1] | Volatile liquid | ¹H NMR: Signals for CH₃, CH₂, and NH₂ protons. ¹⁹F NMR: A single resonance. IR: N-H stretching bands. |
Note: Specific chemical shifts will depend on the solvent and instrument used.
Section 5: Safety Information
Working with this compound and its derivatives requires adherence to standard laboratory safety procedures.
-
This compound: May cause skin, eye, and respiratory irritation.[5]
-
Reagents: Many of the reagents used in these transformations are hazardous.
-
Strong acids and bases: Corrosive.
-
Dehydrating agents (e.g., SOCl₂, TFAA): Corrosive and react violently with water.
-
Reducing agents (e.g., BH₃·THF, Red-Al®): Flammable and react with water to produce flammable hydrogen gas.
-
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. 2,2-DIFLUOROPROPYLAMINE | 421-00-1 [amp.chemicalbook.com]
- 2. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chematek.com [chematek.com]
- 5. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-DIFLUOROPROPIONITRILE | 49781-49-9 [chemicalbook.com]
Technical Support Center: Strategies to Minimize By-product Formation with 2,2-Difluoropropanamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,2-Difluoropropanamide. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to address specific issues you may encounter during your experiments, with a focus on minimizing by-product formation. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and its derivatives under typical reaction conditions?
A1: The primary stability concern for this compound, like other primary amides, is its susceptibility to hydrolysis. This reaction cleaves the amide bond to form 2,2-difluoropropanoic acid and ammonia. The rate of this hydrolysis is significantly influenced by pH and temperature. Both strongly acidic and basic conditions can catalyze this degradation.[1][2] For optimal stability, it is recommended to maintain reaction and storage conditions as close to neutral pH as experimentally feasible and at controlled, cool temperatures.
Another potential, though less common, pathway to consider is elimination. The presence of two fluorine atoms on the α-carbon can influence the acidity of the β-protons on the methyl group, potentially making elimination a competing pathway under strong basic conditions.[3][4][5][6]
Q2: What are the most likely by-products when using this compound in a coupling reaction with an amine?
A2: In a typical amide coupling reaction, where this compound is intended to acylate an amine, several by-products can arise:
-
Unreacted Starting Materials: Incomplete reaction is a common issue.
-
Hydrolysis Product: 2,2-difluoropropanoic acid can be present if the starting material has degraded or if there is moisture in the reaction.
-
Coupling Reagent-Related By-products: The choice of coupling reagent is critical. For example, when using carbodiimides like Dicyclohexylcarbodiimide (DCC), the main by-product is dicyclohexylurea (DCU), which can be difficult to remove from the desired product.[7] Uronium-based reagents like HBTU can lead to guanidinium by-products.
-
Racemization/Epimerization Products: If you are using a chiral amine, racemization at the chiral center is a significant risk, especially with carbodiimide reagents or at elevated temperatures.[8][9][10]
-
Elimination Products: Under strongly basic conditions, there is a possibility of forming 2-fluoroacrylamide derivatives through the elimination of HF.
Troubleshooting Guide
Issue 1: My reaction shows low yield of the desired N-substituted-2,2-difluoropropanamide, and I observe multiple unknown peaks in my LC-MS/NMR.
This is a common issue that can stem from several factors. Below is a systematic approach to troubleshoot and optimize your reaction.
Explanation: The activation of the carboxylic acid (if you are preparing this compound in situ) or the reaction between this compound and your amine may be incomplete.
Solutions:
-
Choice of Coupling Reagent: For amide bond formation, uronium/aminium-based reagents like HATU or HBTU, in the presence of an additive like HOBt or HOAt, are generally more efficient and lead to fewer side reactions compared to carbodiimides like DCC.[7][8] Phosphonium-based reagents like PyBOP are also excellent choices and avoid the formation of guanidinium by-products.[10]
Coupling Reagent Advantages Disadvantages DCC, DIC Inexpensive Prone to causing racemization; urea by-product can be difficult to remove.[7] EDC Water-soluble by-product, easy removal.[7][10] Can still cause racemization. HBTU, TBTU High efficiency, fast reaction times.[7] Can form guanidinium by-products. HATU Very fast, less epimerization.[7] More expensive. PyBOP Efficient, avoids guanidinium by-products.[10] Can be less reactive for hindered substrates. -
Reaction Conditions:
-
Solvent: Use anhydrous aprotic solvents like DMF, DCM, or THF to prevent hydrolysis.
-
Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to minimize side reactions, especially racemization.[8]
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to neutralize any acid formed during the reaction without competing with the amine nucleophile.[9]
-
Explanation: The observed impurities may be due to degradation of the starting material or unwanted side reactions.
Solutions:
-
Minimizing Hydrolysis:
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work up the reaction promptly upon completion.
-
-
Preventing Racemization (for chiral amines):
-
Coupling Reagent: As mentioned, avoid carbodiimides where possible. The use of additives like HOBt or HOAt with carbodiimides can help suppress racemization.[7]
-
Temperature Control: Maintain low reaction temperatures (0 °C or below).[8][11]
-
Activation Time: Add the amine to the reaction mixture immediately after activating the carboxylic acid to minimize the time the activated species is present, which can be prone to racemization.[8]
-
Caption: A systematic workflow for troubleshooting low yields and impurities.
Issue 2: My NMR spectrum shows signals that could correspond to an elimination by-product.
Explanation: The gem-difluoro group in this compound can activate the adjacent methyl protons, making them susceptible to abstraction by a strong base, leading to the elimination of HF and the formation of a 2-fluoroacrylamide derivative.
Solutions:
-
Base Selection: Avoid using strong, sterically unhindered bases like sodium hydroxide or potassium tert-butoxide if possible. Opt for milder, non-nucleophilic bases such as DIEA or proton sponge.
-
Temperature Control: Higher temperatures favor elimination reactions.[6] Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.
-
Stoichiometry: Use the minimum necessary amount of base. An excess of base can promote elimination.
Caption: Potential elimination pathway for this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Minimize By-products
-
To a solution of the amine (1.0 eq) in anhydrous DCM (or DMF) under an inert atmosphere (N₂ or Ar) at 0 °C, add this compound (1.1 eq).
-
Add HATU (1.2 eq) and DIEA (2.0 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction of glycidamide with 2'-deoxyadenosine and 2'-deoxyguanosine--mechanism for the amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. mgscience.ac.in [mgscience.ac.in]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorination Strategies: Deconstructing the Role of 2,2-Difluoropropanamide and Comparing Modern Fluorinating Agents
Introduction: The Strategic Value of the Difluoromethyl Group
In modern medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties. The difluoromethyl (-CF2H) and gem-difluoro (-CF2-) groups are particularly prized motifs. The -CF2H group, for instance, acts as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[1][2] This substitution can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinities, making difluoromethylation a critical tool in drug design.[1][3]
This guide provides a comparative analysis of the primary strategies for introducing these valuable groups. We will begin by clarifying the role of 2,2-Difluoropropanamide, a compound often queried in this context, before delving into a detailed comparison of the performance, safety, and applications of established fluorinating agents, supported by experimental insights.
Part 1: Clarifying the Role of this compound – A Building Block, Not a Reagent
A common misconception among researchers exploring fluorination is to view any small, fluorinated molecule as a potential fluorinating agent. This compound falls into this category. Our extensive review of the literature confirms that This compound is not a reactive fluorinating agent . It is a stable, commercially available organic compound.[2] Its value in synthesis lies not in its ability to donate fluorine to other substrates, but in its function as a fluorinated building block .
This "building block" approach is a fundamentally different synthetic strategy compared to using a reactive fluorinating reagent.
-
Reagent-Based Strategy: A reactive agent (e.g., Deoxo-Fluor) is used to convert an existing functional group (e.g., a ketone) on a complex scaffold into a fluorinated one (a gem-difluoride).
-
Building Block Strategy: A small, pre-fluorinated molecule like this compound is incorporated into a larger structure via reactions at its existing functional groups (in this case, the amide).
Understanding this distinction is the first step in selecting the correct synthetic pathway. While this compound is a useful synthon for constructing molecules that require a C3 difluorinated backbone, it does not perform the function of a fluorinating agent. Therefore, a direct performance comparison with reagents like DAST or Selectfluor is not scientifically valid. Instead, we will focus this guide on comparing the true fluorinating agents used to install the gem-difluoro group.
Part 2: A Comparative Guide to True Fluorinating Agents
The introduction of a gem-difluoro unit is typically accomplished through two primary mechanistic pathways: deoxofluorination of carbonyls and electrophilic fluorination of active methylene compounds.
Deoxofluorinating Agents: DAST and Deoxo-Fluor®
Deoxofluorination is the conversion of a carbonyl group (C=O) to a gem-difluoromethylene group (-CF2-) or a hydroxyl group (-OH) to a fluoride (-F). For this purpose, dialkylaminosulfur trifluorides are the most common reagents.
-
Diethylaminosulfur Trifluoride (DAST): For decades, DAST was the workhorse reagent for deoxofluorination.[4] It is effective for converting aldehydes and ketones to their corresponding gem-difluorides.[3] However, DAST is notoriously thermally unstable. Its decomposition can be explosive, especially at temperatures above 90°C, releasing significant energy (1700 J/g).[5][6] This severe safety liability has limited its use in large-scale applications.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Developed as a safer alternative to DAST, Deoxo-Fluor performs the same transformations but with significantly enhanced thermal stability.[7][8] While it shares the same decomposition onset temperature as DAST (140 °C), its decomposition is slower and releases less energy (1100 J/g), making it a more reliable and safer choice for both lab-scale and scale-up operations.[6] In many cases, Deoxo-Fluor also provides superior yields and selectivity.[8]
The causal choice behind using Deoxo-Fluor over DAST is almost always safety and thermal stability. The slightly higher cost is often justified by the reduced risk and improved process control.
Electrophilic N-F Agents: Selectfluor®
An alternative strategy for forming a -CF2- group is the double electrophilic fluorination of an active methylene compound (e.g., a 1,3-dicarbonyl).
-
Selectfluor® (F-TEDA-BF4): Selectfluor is a highly versatile and safe electrophilic fluorinating agent. It is an air-stable, non-hygroscopic crystalline solid, making it exceptionally easy to handle compared to many other fluorinating agents. Its mechanism involves the transfer of an electrophilic fluorine atom ("F+") from its N-F bond to an electron-rich substrate, such as an enol or enolate. For the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds, Selectfluor can be used to sequentially fluorinate the active methylene position, often in a one-pot procedure.
The choice to use Selectfluor is dictated by the substrate. If the target is to convert a -CH2- group situated between two electron-withdrawing groups into a -CF2- group, Selectfluor is the superior choice. It is not suitable for the direct conversion of a carbonyl.
Part 3: Data-Driven Performance Comparison
To provide a clear, objective comparison, the following table summarizes the key performance and safety characteristics of these agents for the purpose of creating a gem-difluoro group.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® | Selectfluor® |
| Reagent Type | Deoxofluorinating (Nucleophilic) | Deoxofluorinating (Nucleophilic) | Electrophilic |
| Primary Application | C=O → CF₂, C-OH → C-F[4] | C=O → CF₂, C-OH → C-F[7][8] | -CH₂- (activated) → -CF₂- |
| Substrate Scope | Aldehydes, Ketones, Alcohols | Aldehydes, Ketones, Alcohols | 1,3-Diketones, β-Ketoesters, Malonates |
| Mechanism | Nucleophilic attack by substrate on sulfur, followed by fluoride transfer. | Identical to DAST. | Electrophilic attack of N-F reagent on enol/enolate. |
| Thermal Stability | Low. Exothermic decomposition starts at ~90°C. Can be explosive.[5][6] | Moderate. More stable than DAST. Slower, less energetic decomposition.[6][7] | High. Stable, crystalline solid. Decomposes at ~190°C. |
| Handling | Liquid, moisture-sensitive, highly toxic. Must be handled with extreme care. | Liquid, less fuming than DAST, but still requires careful handling in a fume hood. | Crystalline solid, air-stable, non-hygroscopic. Easy to handle. |
| Key Byproducts | Thionyl fluoride, HF (highly corrosive and toxic).[3] | Analogous to DAST. | DABCO derivatives, tetrafluoroborate salts. |
| Advantages | Extensive literature precedent. | Enhanced thermal safety, often higher yields and selectivity than DAST.[8] | High stability, ease of handling, broad functional group tolerance. |
| Disadvantages | Significant safety risk (explosive). | Higher cost than DAST. | Limited to activated methylene substrates for difluorination. Can act as an oxidant. |
Part 4: Visualization of Concepts & Workflows
To further clarify these concepts, the following diagrams illustrate the classification of fluorination strategies and a typical experimental workflow.
Caption: Classification of primary strategies for gem-difluoride synthesis.
Caption: General workflow for a deoxofluorination experiment.
Part 5: Experimental Protocol: Deoxofluorination of a Ketone
This protocol is a self-validating system, representing a standard procedure for the use of Deoxo-Fluor®. A thorough hazard analysis must be performed before any reaction.
Objective: To convert 4-phenylcyclohexanone to 4,4-difluoro-1-phenylcyclohexane.
Materials:
-
4-phenylcyclohexanone (1.0 equiv)
-
Deoxo-Fluor® (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-phenylcyclohexanone (1.0 equiv).
-
Dissolution: Dissolve the ketone in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 equiv) dropwise to the stirred solution via a syringe. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. CAUTION: Quenching is exothermic and releases gas. Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4,4-difluoro-1-phenylcyclohexane.
Part 6: Safety, Handling, and Trustworthiness
The trustworthiness of any fluorination protocol hinges on robust safety measures.
-
Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (neoprene or butyl rubber are often recommended; consult manufacturer data).
-
Engineering Controls: All manipulations of DAST and Deoxo-Fluor® must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Inert Atmosphere: These reagents are moisture-sensitive. Reactions should be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and flame-dried glassware.
-
Quenching: The quenching of sulfur trifluoride reagents is highly exothermic. Always perform this step slowly at reduced temperatures (0°C) and behind a blast shield.
-
Waste Disposal: Fluorinated waste streams must be segregated and disposed of according to institutional and local regulations. Do not mix with incompatible waste.
Conclusion
While this compound is a valuable fluorinated building block, it is not a fluorinating agent. For the direct introduction of gem-difluoro groups into complex molecules, researchers must turn to reactive reagents. The choice between a deoxofluorinating agent like the thermally-stable Deoxo-Fluor® and an electrophilic agent like the easy-to-handle Selectfluor® is dictated entirely by the available functional group on the substrate—a carbonyl or an activated methylene, respectively. By understanding the distinct mechanisms, applications, and critical safety protocols for each class of reagent, scientists can confidently and effectively leverage modern fluorination chemistry in their research and development endeavors.
References
- 1. Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. 2,2-Difluoropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-difluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide | C14H13F2NO3 | CID 111482010 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Introduction of Gem-Difluoro Groups: Evaluating Reagents for the Synthesis of 2,2-Difluoropropyl Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered significant attention as a bioisostere for carbonyl groups and as a means to modulate the conformational preferences of aliphatic chains.[1] This guide provides a comparative analysis of synthetic methodologies for the introduction of a specific and increasingly important gem-difluoro-containing fragment: the 2,2-difluoropropyl group.
While a variety of reagents can achieve gem-difluorination, this guide will focus on the practical efficacy of established deoxofluorinating agents, namely Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), for the conversion of methyl ketones. Furthermore, we will explore the potential utility of 2,2-Difluoropropanamide and its parent carboxylic acid as synthons for the 2,2-difluoropropyl moiety.
The Challenge: Introducing the CH₃-CF₂- Group
The introduction of a gem-difluoro group adjacent to a methyl group presents a common synthetic challenge. A primary and well-established method to achieve this is through the deoxofluorination of a corresponding methyl ketone. This transformation replaces the carbonyl oxygen with two fluorine atoms, offering a direct route to the desired 2,2-difluoropropyl structure. The efficacy of this approach is highly dependent on the choice of the fluorinating agent.
Deoxofluorination of Methyl Ketones: A Head-to-Head Comparison of DAST and Deoxo-Fluor
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are the most common reagents for the deoxofluorination of aldehydes and ketones.[2][3] Both reagents function as nucleophilic fluorinating agents, but their handling, safety profiles, and reactivity can differ significantly.
Mechanism of Deoxofluorination
The generally accepted mechanism for the deoxofluorination of a ketone with DAST or Deoxo-Fluor involves the initial activation of the carbonyl oxygen by the sulfur atom of the reagent. This is followed by the elimination of a dialkylaminosulfoxide and the formation of a key intermediate, an oxosulfonium cation. Subsequent nucleophilic attack by fluoride ions, either from another equivalent of the reagent or from the reaction medium, leads to the formation of the gem-difluoro compound.
Caption: Generalized mechanism of ketone deoxofluorination.
Experimental Data and Performance Comparison
The choice between DAST and Deoxo-Fluor often hinges on a balance of reactivity, safety, and substrate tolerance. Below is a summary of typical reaction conditions and a comparison of their performance based on literature data.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| DAST | CH₂Cl₂, -78 °C to rt | High reactivity for many substrates. | Thermally unstable, can decompose explosively above 90°C.[2] Moisture sensitive. |
| Deoxo-Fluor | Neat or in solvent, rt to reflux | More thermally stable than DAST.[1][4] Can be used at higher temperatures. | May be less reactive than DAST for some substrates.[2] More expensive. |
Experimental Protocol: General Procedure for Deoxofluorination of a Methyl Ketone with DAST [5]
-
To a solution of the methyl ketone (1.0 eq.) in anhydrous dichloromethane (0.1-0.2 M) under a nitrogen atmosphere, cool the reaction mixture to -78 °C.
-
Slowly add DAST (1.2-1.5 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Experimental Protocol: General Procedure for Deoxofluorination of a Methyl Ketone with Deoxo-Fluor [4]
-
In a fluorinated polyethylene or Teflon vessel, add the methyl ketone (1.0 eq.).
-
Add Deoxo-Fluor (2.0-3.0 eq.) and a catalytic amount of a Lewis acid (e.g., SbCl₃) or alcohol if required.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Substrate Scope and Limitations
Both DAST and Deoxo-Fluor are effective for a range of ketones, but their efficacy can be influenced by the steric and electronic properties of the substrate. Electron-rich ketones tend to react more readily, while sterically hindered or electron-deficient ketones may require harsher conditions or fail to react. A common side reaction is elimination to form a vinyl fluoride, particularly with substrates prone to carbocation formation.[6]
This compound and 2,2-Difluoropropionic Acid as Building Blocks
While direct evidence for the use of this compound or its parent acid as reagents for deoxofluorination is scarce in the literature, these compounds represent valuable and readily available building blocks containing the desired CH₃-CF₂- moiety. Their utility lies in their potential for incorporation into larger molecules through standard synthetic transformations of the amide or carboxylic acid functional groups.
For instance, 2,2-difluoropropionic acid can be converted to the corresponding acid chloride, which can then participate in Friedel-Crafts acylation or other coupling reactions to introduce the 2,2-difluoropropionyl group. Subsequent reduction of the resulting ketone would yield the desired 2,2-difluoropropyl-substituted molecule.
Caption: A potential synthetic route utilizing 2,2-difluoropropionic acid.
This building block approach offers an alternative strategy, particularly when the substrate is incompatible with deoxofluorination conditions or when the required methyl ketone precursor is not readily accessible.
Conclusion and Recommendations
The introduction of the 2,2-difluoropropyl group is a valuable transformation in medicinal chemistry. For the direct conversion of a methyl ketone, both DAST and Deoxo-Fluor are effective reagents, with the choice being dictated by the specific substrate and safety considerations. Deoxo-Fluor is generally recommended for its superior thermal stability, making it a safer option for reactions requiring elevated temperatures.[1][4]
While this compound and its parent acid are not established as direct fluorinating agents for this purpose, they represent practical and commercially available synthons. Researchers should consider these building blocks as a viable alternative for incorporating the CH₃-CF₂- moiety, especially in cases where a multi-step, but more controlled, synthetic route is preferable.
Future research in this area could focus on the development of novel, safer, and more selective reagents for deoxofluorination, as well as exploring new applications for building blocks like this compound in the synthesis of complex fluorinated molecules.
References
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Difluoropropanamide vs. 2,2-difluoropropionic acid in synthesis
An In-Depth Guide to the Synthetic Utility of 2,2-Difluoropropanamide vs. 2,2-Difluoropropionic Acid
For drug development professionals, medicinal chemists, and researchers in organic synthesis, the incorporation of fluorinated moieties is a cornerstone of modern molecular design. The difluoromethyl group (CF2), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of bioactive compounds.[1] Among the various synthons available, 2,2-difluoropropionic acid and its corresponding primary amide, this compound, are fundamental building blocks.
This guide provides a detailed comparison of these two reagents, moving beyond a simple catalog of reactions to explore the causality behind experimental choices. We will delve into their respective synthesis, comparative reactivity, and provide field-proven protocols to assist researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Tale of Two Functional Groups
The primary difference between these molecules lies in their functional group—a carboxylic acid versus an amide. This distinction governs their physical properties, solubility, and, most importantly, their reactivity. The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, propionic acid.[2][3]
| Property | 2,2-Difluoropropionic Acid | This compound |
| Molecular Formula | C₃H₄F₂O₂ | C₃H₅F₂NO |
| Molecular Weight | 110.06 g/mol [4][5] | 109.07 g/mol [6] |
| Appearance | White to off-white powder or crystal[7] | White to off-white solid[8] |
| Melting Point | 43.0 to 47.0 °C | ~67 °C[8] |
| Boiling Point | ~136 °C[9] | ~212 °C[8] |
| Solubility | Soluble in water, ethanol, ether[9] | Data not readily available, but expected to have some solubility in polar solvents. |
| Acidity (pKa) | Significantly more acidic than propionic acid due to the inductive effect of fluorine atoms. | The N-H protons are weakly acidic, but the compound is generally considered neutral. |
The Synthetic Relationship: From Ester to Acid to Amide
Understanding the synthesis of these reagents reveals their inherent relationship. 2,2-Difluoropropionic acid is often the precursor to this compound, highlighting its role as a more fundamental building block.
Synthesis of 2,2-Difluoropropionic Acid
A common and high-yielding method for preparing the carboxylic acid is through the hydrolysis of its corresponding ester, ethyl 2,2-difluoropropionate.[7][10] This approach is favored for its simplicity and efficiency.
Experimental Protocol: Synthesis of 2,2-Difluoropropionic Acid via Ester Hydrolysis [7][10]
-
Dissolution: Dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol.
-
Saponification: Add a 2N aqueous solution of sodium hydroxide (NaOH) (1.0-1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for approximately 14 hours to ensure complete hydrolysis.
-
Acidification: Cool the reaction mixture and carefully acidify with 2N hydrochloric acid (HCl) until the pH is less than 7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,2-difluoropropionic acid. Yields are typically high, often exceeding 90%.[7][10]
Synthesis of this compound
The most direct route to this compound is the amidation of 2,2-difluoropropionic acid. Due to the relatively low reactivity of carboxylic acids towards amines, which results in a simple acid-base reaction, a coupling agent is typically required to activate the carboxylic acid.
Conceptual Protocol: Synthesis of this compound via Amide Coupling
-
Activation: Dissolve 2,2-difluoropropionic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Amine Addition: Add a source of ammonia, such as ammonium chloride (NH₄Cl) along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature until completion, typically monitored by TLC or LC-MS.
-
Workup: Quench the reaction and perform an aqueous workup to remove the coupling agent byproducts and any remaining starting materials.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
The following diagram illustrates the synthetic pathways connecting these compounds and their primary derivatives.
Caption: Synthetic pathways originating from 2,2-difluoropropionic acid and this compound.
Comparative Reactivity in Synthesis: Choosing the Right Tool
The choice between the acid and the amide depends entirely on the desired final product and the planned synthetic route.
2,2-Difluoropropionic Acid: The Versatile Hub
As a carboxylic acid, this molecule is a versatile starting point for accessing a wide array of functional groups.
-
Esterification: It readily undergoes esterification with various alcohols under acidic catalysis (e.g., Fisher esterification) or other standard conditions.[11][12] This is crucial for creating ester-containing target molecules or for using the ester as a protecting group.
-
Amidation: This is the most significant application. The acid can be coupled with a diverse range of primary and secondary amines to generate a library of N-substituted 2,2-difluoropropanamides.[13] This is a key transformation in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Reduction: While possible, the direct reduction of the carboxylic acid to an alcohol (2,2-difluoropropanol) requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and is often less controlled than the reduction of an ester derivative.
This compound: The Specialized Intermediate
The primary amide is a more specialized reagent, typically used when the -CONH₂ group itself is desired or when the target is a derivative accessible only from the amide.
-
Hydrolysis: The amide can be hydrolyzed back to the parent carboxylic acid, but this process requires significantly harsher conditions (strong heating in aqueous acid or base) than the hydrolysis of an ester.[14] This relative stability makes the amide a robust functional group.
-
Reduction to Amines: The most synthetically valuable and distinct reaction of the amide is its reduction. Strong reducing agents like LiAlH₄ convert the amide carbonyl into a methylene group (C=O → CH₂), yielding 2,2-difluoropropylamine.[14] This provides a direct route to the corresponding amine, a functional group not directly accessible from the carboxylic acid in a single step.
-
Dehydration: Primary amides can be dehydrated to form nitriles (2,2-difluoropropionitrile) using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
The core principle is functional group transformation. The acid is a precursor to other carbonyl derivatives, while the amide is a direct precursor to amines.
Caption: Logic diagram for selecting the appropriate starting material.
Head-to-Head Comparison: Key Decision Factors
| Feature | 2,2-Difluoropropionic Acid | This compound | Senior Scientist's Insight |
| Primary Role | Versatile precursor | Specialized intermediate | The acid is the workhorse for generating diversity around the 2,2-difluoropropyl core. The amide is for specific endgame strategies. |
| Key Products | Esters, N-substituted amides | Primary amines, nitriles | The choice is dictated by the target functional group. One cannot efficiently make an amine from the acid in one step, nor an ester from the primary amide. |
| Reactivity | Moderately electrophilic carbonyl; acidic proton | Relatively inert carbonyl; nucleophilic nitrogen (under basic conditions) | The acid's reactivity is centered on activating the carbonyl for nucleophilic attack. The amide's reactivity involves either transforming the carbonyl (reduction) or using the N-H protons. |
| Handling | Corrosive solid, handle with care.[9][15] | Irritant, handle with appropriate PPE.[6] | Both are fluorinated compounds and require careful handling, but the corrosive nature of the acid warrants extra precaution. |
| Synthetic Cost | Generally more accessible as it is the common precursor. | Often synthesized from the acid, potentially adding a step and cost to the overall sequence. | From a process chemistry perspective, starting with the acid is often more economical unless the amide is commercially available at a competitive price. |
Conclusion
While both 2,2-difluoropropionic acid and this compound are valuable reagents for introducing the CH₃CF₂- moiety, they serve distinct synthetic purposes.
-
Choose 2,2-Difluoropropionic Acid when your synthetic goal is to create esters or a variety of N-substituted amides. Its versatility as a carbonyl electrophile precursor makes it the superior starting point for library synthesis and SAR exploration.
-
Choose this compound when your target molecule is the primary amide itself, a nitrile, or, most importantly, the 2,2-difluoropropylamine via reduction. It offers a more direct and efficient route to these specific targets.
Ultimately, the decision is not about which reagent is "better," but which is the most logical and efficient precursor for the desired molecular architecture. A thorough understanding of their interconversion and unique reactive pathways empowers the synthetic chemist to design more elegant and effective routes to complex, fluorinated molecules.
References
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 373-96-6: 2,2-Difluoropropionic acid | CymitQuimica [cymitquimica.com]
- 4. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-二氟丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2-Difluoropropionic acid | 373-96-6 [chemicalbook.com]
- 8. 2,2-DIFLUOROPROPIONAMIDE CAS#: 49781-48-8 [amp.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. 2,2-Difluoropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. synquestlabs.com [synquestlabs.com]
A Researcher's Guide to the Structural Confirmation of 2,2-Difluoropropanamide Derivatives: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity towards therapeutic application. In the landscape of modern drug discovery, fluorinated motifs are of particular interest for their ability to modulate key pharmacological properties. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 2,2-difluoropropanamide derivatives, a class of compounds with growing significance in medicinal chemistry.
This document moves beyond a simple recitation of methods, offering a senior application scientist's perspective on the causality behind experimental choices and the logic of a self-validating analytical workflow. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by insights into complementary techniques, to provide a comprehensive framework for structural confirmation.
The Central Role of Spectroscopic Analysis
The introduction of a gem-difluoro group at the α-position of a propanamide scaffold can profoundly influence a molecule's conformation, metabolic stability, and binding affinity.[1] Therefore, precise structural verification is not merely a procedural step but a critical component of understanding structure-activity relationships (SAR). The primary tools for this endeavor are spectroscopic, each providing a unique piece of the structural puzzle.
A typical workflow for structural elucidation integrates data from multiple spectroscopic techniques. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.
Caption: A typical workflow for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and types of protons in a molecule. For a generic N-substituted this compound, key expected signals are:
-
Methyl Protons (CH₃): A triplet in the upfield region (typically δ 1.5-2.0 ppm) due to coupling with the two adjacent fluorine atoms (³JHF).
-
Amide Proton (N-H): A broad singlet or triplet (depending on the nature of the N-substituent and solvent) in the downfield region (typically δ 6.0-8.5 ppm). Its chemical shift can be highly dependent on concentration and solvent due to hydrogen bonding.
-
N-Substituent Protons: The chemical shifts and multiplicities of these protons will depend on the specific substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound derivatives, key features include:
-
Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 160-175 ppm).
-
Difluorinated Carbon (CF₂): A triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically found in the range of δ 110-130 ppm.[3]
-
Methyl Carbon (CH₃): A triplet due to two-bond coupling with the fluorine atoms (²JCF) in the upfield region (typically δ 20-30 ppm).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it particularly informative for fluorinated compounds.[4] For a this compound derivative, a single resonance is expected for the two equivalent fluorine atoms. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift will be indicative of the electronic environment around the fluorine atoms.
Table 1: Predicted NMR Data for a Hypothetical N-Aryl-2,2-difluoropropanamide
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.0 - 8.0 | m | - | Ar-H |
| 8.0 - 8.5 | br s | - | N-H | |
| 1.8 - 2.2 | t | ³JHF ≈ 18-20 | CH₃ | |
| ¹³C | 165 - 170 | t | ²JCF ≈ 25-30 | C=O |
| 120 - 140 | m | - | Ar-C | |
| 115 - 125 | t | ¹JCF ≈ 240-260 | CF₂ | |
| 20 - 25 | t | ²JCF ≈ 20-25 | CH₃ | |
| ¹⁹F | -80 to -100 | q | ³JFH ≈ 18-20 | CF₂ |
Note: These are predicted values and can vary based on the specific N-substituent and the solvent used.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound derivatives, characteristic fragmentation pathways may include:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the difluorinated carbon.
-
McLafferty Rearrangement: If the N-substituent has a γ-hydrogen, a characteristic rearrangement can occur.
-
Loss of Small Molecules: Neutral losses of HF, CO, or parts of the N-substituent.
The presence of fluorine can sometimes be inferred from the mass spectrum due to its monoisotopic nature. However, unlike chlorine and bromine, it does not have a characteristic isotopic pattern.
Table 2: Expected High-Resolution Mass Spectrometry Data for C₉H₉F₂NO (N-phenyl-2,2-difluoropropanamide)
| Ion | Calculated m/z |
| [M+H]⁺ | 186.0725 |
| [M+Na]⁺ | 208.0544 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[6] For this compound derivatives, the IR spectrum will be dominated by characteristic absorptions of the amide group.
-
N-H Stretch: A sharp to moderately broad band in the region of 3500-3300 cm⁻¹ for secondary amides.[3]
-
C=O Stretch (Amide I band): A strong, sharp absorption typically found between 1680 and 1630 cm⁻¹.[7]
-
N-H Bend (Amide II band): A medium to strong absorption in the region of 1570-1515 cm⁻¹ for secondary amides.[6]
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
The position and shape of the N-H and C=O bands can be influenced by hydrogen bonding, which is dependent on the concentration and physical state of the sample.
Comparison with Alternative and Complementary Techniques
While NMR, MS, and IR form the core of structural elucidation, other techniques can provide valuable complementary information.
Caption: Comparison of primary and complementary techniques for structural elucidation.
Raman Spectroscopy
Raman spectroscopy, like IR, provides information about molecular vibrations. It is particularly useful for symmetric bonds that are weak in the IR spectrum and is less susceptible to interference from water, making it suitable for aqueous samples.[8]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. This data can be used to confirm the empirical formula derived from high-resolution mass spectrometry.[9]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. This technique is considered the "gold standard" for structural confirmation.
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer.
General Procedure for Mass Spectrometry Analysis (ESI-HRMS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed molecular formula.
General Procedure for ATR-FTIR Spectroscopy:
-
Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic approach, integrating data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular formula and offers fragmentation clues, while IR spectroscopy identifies the key functional groups. When combined with complementary techniques such as Raman spectroscopy and elemental analysis, and in ideal cases, confirmed by X-ray crystallography, researchers can achieve an unequivocal structural assignment. This rigorous analytical process is fundamental to advancing our understanding of these promising fluorinated compounds and their potential applications in drug discovery and development.
References
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
The 2,2-Difluoropropanamide Moiety: A Bioisosteric Tool for Enhanced Drug Design
A Senior Application Scientist's Guide to its Strategic Implementation and Comparative Performance
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular modifications that can enhance a drug candidate's efficacy, safety, and pharmacokinetic profile. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor.[1][2] This guide provides an in-depth analysis of the 2,2-difluoropropanamide group, a fluorinated bioisostere that offers a compelling alternative to traditional amide bonds and other functionalities in drug design. We will explore the rationale behind its use, compare its performance with relevant alternatives using experimental data, and provide detailed protocols for its synthesis and evaluation.
The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a widespread and successful strategy.[3][4] The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] The gem-difluoro group (CF2), in particular, serves as a valuable bioisostere for carbonyl groups and methylene groups adjacent to electron-withdrawing functionalities, offering enhanced metabolic stability and modulation of electronic properties.[6][7][8]
The this compound Group: A Multifaceted Bioisostere
The this compound moiety presents a unique combination of features that make it an attractive tool for lead optimization. It can be considered a bioisosteric replacement for various groups, most notably the propanamide group itself, but also as a more complex substitution for other functionalities where the introduction of a metabolically stable, polar, and sterically defined group is desired.
The primary advantages of replacing a standard propanamide with a this compound include:
-
Enhanced Metabolic Stability: The strong C-F bonds in the 2,2-difluoro group are significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the corresponding C-H bonds.[9] This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.
-
Modulation of Physicochemical Properties: The high electronegativity of the fluorine atoms can significantly alter the local electronic environment. This can influence the acidity of the N-H proton of the amide, its hydrogen bonding capabilities, and the overall lipophilicity (LogP) of the molecule.[10]
-
Conformational Control: The introduction of the bulky and electron-withdrawing fluorine atoms can restrict the conformational flexibility around the amide bond, potentially locking the molecule into a more bioactive conformation for its target.[11]
Comparative Performance Analysis: this compound vs. Alternatives
The decision to employ a this compound bioisostere should be driven by a clear understanding of its impact on key drug-like properties compared to the parent compound and other potential bioisosteres.
Physicochemical Properties
The following table summarizes the expected impact of replacing a propanamide group with a this compound and other common amide bioisosteres.
| Bioisosteric Group | Parent (Propanamide) | This compound | Trifluoroethylamine | (Z)-Fluoroalkene |
| Structure | CH3CH2C(=O)NHR | CH3CF2C(=O)NHR | CF3CH2NHR | R'CH=CF-R'' |
| Metabolic Stability | Susceptible to oxidation | Significantly Increased | Increased | Increased |
| Lipophilicity (LogP) | Baseline | Increased | Significantly Increased | Increased |
| H-Bond Donor | Yes (Amide N-H) | Yes (Amide N-H, potentially more acidic) | Yes (Amine N-H) | No |
| H-Bond Acceptor | Yes (Carbonyl O) | Yes (Carbonyl O and F atoms) | No (primary) | Yes (F atom, weak) |
| Basicity (pKa) | Neutral | Less Basic (Amide) | Reduced (Amine) | Not Applicable |
| Polarity | Polar | More Polar | Less Polar | Less Polar |
Data synthesized from principles outlined in medicinal chemistry literature.[10][12][13][14]
Biological Activity: A Case Study Perspective
While a comprehensive table of direct biological activity comparisons is challenging due to the context-dependent nature of bioisosterism, we can extrapolate from published studies on similar fluorinated motifs. For instance, the replacement of an amide with a trifluoroethylamine has been shown to lead to potent and selective inhibitors of cathepsin K, where the trifluoromethyl group provides crucial interactions within the enzyme's active site.[11] Similarly, fluoroalkene isosteres have been successfully incorporated into peptidomimetics to enhance their stability and mimic the electronic properties of the amide bond.[14][15]
The this compound group is expected to offer a unique balance of these properties. Its ability to act as both a hydrogen bond donor and acceptor, combined with its enhanced metabolic stability and altered electronics, makes it a compelling candidate for investigation in programs where amide bond lability or suboptimal physicochemical properties are a concern.
Experimental Protocols
To facilitate the exploration of this compound as a bioisostere, we provide the following detailed experimental protocols.
Synthesis of N-Aryl-2,2-difluoropropanamide
This protocol describes a general method for the synthesis of N-aryl-2,2-difluoropropanamides from the corresponding anilines.
Materials:
-
Substituted aniline
-
2,2-Difluoropropanoic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add 2,2-difluoropropanoic acid (1.2 mmol), BOP (1.2 mmol), and DIPEA (3.0 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-aryl-2,2-difluoropropanamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to assess the metabolic stability of a compound containing the this compound moiety in comparison to its non-fluorinated analog.
Materials:
-
Test compounds (this compound analog and parent propanamide)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Visualizing the Strategy
The following diagrams illustrate the bioisosteric replacement strategy and a typical experimental workflow.
Caption: Bioisosteric replacement of a propanamide with this compound.
Caption: A typical workflow for comparing a bioisosteric analog to its parent compound.
Conclusion
The this compound moiety is a valuable addition to the medicinal chemist's toolbox for bioisosteric replacement strategies. Its unique combination of enhanced metabolic stability, modulated physicochemical properties, and potential for conformational constraint offers a powerful approach to overcoming common challenges in drug discovery. By carefully considering the design principles and employing the experimental protocols outlined in this guide, researchers can effectively leverage the this compound group to develop safer and more effective therapeutics.
References
- 1. ctppc.org [ctppc.org]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroolefin isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,2-Difluoropropanamide and Its Analogues in Drug Development
Introduction: The Critical Role of Amides and Fluorine in Modern Pharmaceuticals
The amide bond is a cornerstone of biochemistry and medicinal chemistry, forming the backbone of proteins and appearing in a vast number of blockbuster drugs, including Atorvastatin (Lipitor), Penicillin, and Paracetamol.[1][2][3] Its prevalence is due to its exceptional stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3] However, this same peptide linkage is also a primary target for metabolic degradation by peptidases and proteases, which can limit a drug's oral bioavailability and half-life.[4]
To overcome this challenge, medicinal chemists frequently employ bioisosteric replacement and strategic molecular modifications. One of the most powerful strategies is the introduction of fluorine atoms. The incorporation of fluorine can profoundly alter a molecule's properties, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[5]
This guide provides a comparative analysis of the reactivity of 2,2-Difluoropropanamide against three key analogues: the parent Propanamide, the monofluorinated 2-Fluoropropanamide, and the dichlorinated 2,2-Dichloropropanamide. By examining their behavior under hydrolytic, nucleophilic, and enzymatic conditions, we aim to provide researchers and drug development professionals with a clear, mechanistically-grounded understanding of how alpha-halogenation impacts the stability and reactivity of this fundamental chemical scaffold.
The Compounds: A Structural Overview
The four compounds under comparison share the same three-carbon propanamide backbone but differ in the substitution at the alpha-carbon (C2), the position adjacent to the carbonyl group. These seemingly minor structural changes lead to significant differences in their electronic properties and, consequently, their chemical reactivity.
| Compound Name | Structure | Key Features |
| Propanamide | CH₃CH₂CONH₂ | The unsubstituted parent amide. Serves as the baseline for reactivity. |
| 2-Fluoropropanamide | CH₃CHFCONH₂ | Monofluorinated at the alpha-position. Introduces a single, highly electronegative atom. |
| This compound | CH₃CF₂CONH₂ | The target molecule. Geminal difluorination creates a highly polarized C-F bond environment. |
| 2,2-Dichloropropanamide | CH₃CCl₂CONH₂ | Geminal dichlorination. Allows for comparison of fluorine's effects versus another halogen. |
Part 1: Comparative Analysis of Hydrolytic Stability
Hydrolysis, the cleavage of the amide bond by water, is a critical degradation pathway that can occur under acidic or basic conditions. The stability of the amide bond to hydrolysis is paramount for a drug's shelf-life and its survival in the acidic environment of the stomach.
Mechanistic Considerations
Under typical conditions, amide hydrolysis involves the nucleophilic attack of water (or hydroxide) on the electrophilic carbonyl carbon. The reactivity is therefore governed by two main factors:
-
The electrophilicity of the carbonyl carbon: Electron-withdrawing groups on the alpha-carbon increase the partial positive charge on the carbonyl carbon via an inductive effect, making it a "harder" electrophile and more susceptible to attack.
-
The stability of the C-X bond (where X is H, F, or Cl): The bond strength between the alpha-carbon and its substituents determines their lability.
Reactivity Comparison
-
Propanamide: As the baseline, propanamide undergoes slow hydrolysis under forcing acidic or basic conditions, typical for a primary amide.[6]
-
2,2-Dichloropropanamide: This analogue is predicted to be the least stable . While the two chlorine atoms are strongly electron-withdrawing, the carbon-chlorine bond is significantly weaker than the carbon-fluorine bond. Geminal dihalides, particularly dichlorides, are known to readily hydrolyze to form carbonyl compounds.[7][8] In this case, hydrolysis of the C-Cl bonds would likely precede or occur concurrently with amide hydrolysis, leading to the formation of a ketone.
-
2-Fluoropropanamide & this compound: In stark contrast, the carbon-fluorine bond is the strongest single bond in organic chemistry. This makes the fluorine atoms themselves exceptionally resistant to cleavage. The primary influence of the fluorine atoms is their intense inductive electron-withdrawing effect.
-
This effect polarizes the Cα-C(O) bond, significantly increasing the electrophilicity of the carbonyl carbon.
-
However, the extreme strength of the C-F bond prevents the degradation pathway seen with the dichloro-analogue. Studies on related fluorinated molecules confirm that hydrolysis is an exceptionally slow process.[9][10] The difluoro analogue is expected to be even more stable than the monofluorinated version due to the compounded inductive effects and the increased steric shielding of the alpha-carbon.
-
Predicted Hydrolysis Outcomes
| Compound | Predicted Relative Rate of Hydrolysis | Primary Hydrolysis Products | Rationale |
| 2,2-Dichloropropanamide | Very Fast | Propan-2-one, Ammonia, HCl | Lability of the C-Cl bonds leads to rapid decomposition to a ketone.[7][8] |
| Propanamide | Slow | Propanoic acid, Ammonia | Standard amide hydrolysis.[6] |
| 2-Fluoropropanamide | Very Slow | 2-Fluoropropanoic acid, Ammonia | C-F bond is highly stable; inductive effect slightly deactivates the carbonyl for hydrolysis. |
| This compound | Extremely Slow | 2,2-Difluoropropanoic acid, Ammonia | Very strong C-F bonds and powerful inductive effects confer exceptional stability.[5][10] |
Visualizing the General Hydrolysis Mechanism
Below is a simplified mechanism for the base-catalyzed hydrolysis of a generic propanamide.
References
- 1. Amides | Research Starters | EBSCO Research [ebsco.com]
- 2. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Synthesis of novel amides and related compounds with applications in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,2-Difluoropropanamide
In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,2-Difluoropropanamide quantification, a key chemical entity in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of your analytical data is the bedrock of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation choices, ensuring a robust and defensible analytical method.
The validation of an analytical method is a formal process that demonstrates its suitability for the intended purpose.[1][2] This guide will explore and compare three common and powerful techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and acceptance criteria discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10][11]
The Importance of Method Validation
Analytical method validation is a critical component of quality assurance in the pharmaceutical industry.[6][12] It provides a high degree of certainty that the measurements are accurate, reproducible, and reliable.[6][12] The core parameters of any analytical method validation, as stipulated by regulatory bodies, include specificity, linearity, accuracy, precision, robustness, and the limits of detection and quantitation.[6][12][13] A thoroughly validated method ensures data integrity, which is essential for regulatory submissions and the overall success of a drug development program.[2][10]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | ng/mL range | ng/mL range | < 2% | Widely available, robust, cost-effective. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | pg/mL range | pg/mL range | < 5% | High specificity, structural information from mass spectra. | Requires derivatization for polar analytes, potential for thermal degradation. |
| LC-MS/MS | Separation based on polarity, detection by precursor and product ion masses. | fg/mL to pg/mL range | pg/mL range | < 15% | Highest sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity, potential for matrix effects.[14] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a pharmaceutical analysis laboratory due to its robustness and cost-effectiveness. For a small, polar molecule like this compound, a reversed-phase HPLC method is a suitable starting point.
Experimental Protocol: HPLC-UV Method Validation
Objective: To validate an HPLC-UV method for the quantification of this compound in a drug substance.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
3. Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and in a sample spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][13] A minimum of five concentrations ranging from 50% to 150% of the expected working concentration should be prepared. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[6][13] This is determined by analyzing samples with known concentrations of this compound (at least three concentrations, in triplicate). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][15]
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[16]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or with different equipment. The RSD over the two days should be ≤ 2%.[15]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13][15] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5][6] This involves varying parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters should remain within acceptable limits.
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds or those that can be made volatile through derivatization, GC-MS offers excellent selectivity and sensitivity.[17] Given its small size, this compound is a good candidate for GC-MS analysis, potentially after a derivatization step to improve its chromatographic properties.
Experimental Protocol: GC-MS Method Validation
Objective: To validate a GC-MS method for the quantification of this compound in a process intermediate.
1. Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction of this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted analyte is derivatized to increase volatility and thermal stability. A common approach for amides is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
3. Validation Parameters and Acceptance Criteria:
The validation parameters are similar to those for HPLC-UV, with some specific considerations for GC-MS:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte and by comparing the mass spectra of the analyte in the sample with that of a reference standard.
-
Linearity, Accuracy, and Precision: The acceptance criteria are generally in line with HPLC-UV, though for trace analysis, wider acceptance criteria may be justified.[15]
-
Robustness: In addition to flow rate and temperature, parameters like split ratio and injection speed can be investigated.
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS Method Validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of this compound in plasma or other biological matrices, LC-MS/MS is the gold standard.[18][19]
Experimental Protocol: LC-MS/MS Method Validation
Objective: To validate an LC-MS/MS method for the quantification of this compound in human plasma, following FDA and EMA guidelines for bioanalytical method validation.[3][4][9][11]
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.[20]
-
Internal Standard: A stable isotope-labeled version of this compound (e.g., with ¹³C or ²H) is the ideal internal standard to compensate for matrix effects and variability in extraction and ionization.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
3. Bioanalytical Method Validation Parameters:
In addition to the standard validation parameters, bioanalytical method validation includes:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.[21][22]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[21]
-
Recovery: The efficiency of the extraction procedure.[22]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).[21][22]
Logical Relationship of Bioanalytical Validation Parameters
Caption: Interrelation of Bioanalytical Validation Parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a multifaceted process that requires a deep understanding of the analytical technique and the regulatory landscape.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis of the drug substance, where high sensitivity is not a primary concern.
-
GC-MS provides excellent specificity and is well-suited for the analysis of process intermediates, especially when dealing with volatile impurities.
-
LC-MS/MS is the undisputed choice for bioanalytical applications, offering unparalleled sensitivity and selectivity for quantifying this compound in complex biological matrices.
Ultimately, the chosen method must be fit for its intended purpose, and its validation must be thoroughly documented to ensure data of the highest quality and integrity.[1][2] This guide serves as a foundational framework for developing and validating robust analytical methods for this compound and other similar molecules, thereby supporting the advancement of pharmaceutical research and development.
References
- 1. id-eptri.eu [id-eptri.eu]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmadevils.com [pharmadevils.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioanalytical method validation emea | PPTX [slideshare.net]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Head-to-Head Comparison of Synthetic Routes to 2,2-Difluoropropanamide: A Guide for Researchers
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The gem-difluoroethyl motif, in particular, is of significant interest. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to 2,2-difluoropropanamide, a valuable building block in medicinal chemistry. We will delve into the practical aspects of each pathway, offering experimental insights and comparative data to inform your synthetic strategy.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Amidation of 2,2-Difluoropropionic Acid | Route 2: Halogen Exchange Fluorination |
| Starting Material | 2,2-Difluoropropionic Acid | 2,2-Dichloropropanamide |
| Key Transformation | Amide bond formation | Halogen exchange (Swarts Reaction) |
| Key Reagents | Thionyl chloride, Ammonia (or EDC, HOBt, Ammonia) | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅, cat.) |
| Overall Yield | Good to Excellent | Moderate to Good |
| Key Advantages | Milder final step, readily available coupling agents. | Potentially more cost-effective starting materials. |
| Key Disadvantages | Requires synthesis of the fluorinated carboxylic acid precursor. | Use of toxic and corrosive heavy metal reagents. |
Route 1: Amidation from 2,2-Difluoropropionic Acid
This synthetic approach leverages the well-established chemistry of amide bond formation from a carboxylic acid precursor. The synthesis is conceptually straightforward, proceeding in two key stages: the preparation of 2,2-difluoropropionic acid and its subsequent conversion to the target amide.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via amidation.
Stage 1: Synthesis of 2,2-Difluoropropionic Acid
The immediate precursor, 2,2-difluoropropionic acid, can be efficiently synthesized by the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath and slowly add a 2N aqueous solution of sodium hydroxide (3.0 eq).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 14 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of less than 7 with 2N hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluoropropionic acid.
-
Causality: The use of a strong base like NaOH is essential to saponify the ester. The reaction is initially cooled to control the exothermicity of the hydrolysis.
Stage 2: Amidation of 2,2-Difluoropropionic Acid
With 2,2-difluoropropionic acid in hand, the final amidation can be achieved through several reliable methods. Here, we detail the classic approach via an acyl chloride intermediate.
Experimental Protocol: Amidation via Acyl Chloride [3][4]
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.2 eq) to 2,2-difluoropropionic acid (1.0 eq). A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation or under reduced pressure.
-
Amidation: Cool the crude 2,2-difluoropropionyl chloride in an ice bath and cautiously add it to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an appropriate organic solvent.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction followed by crystallization or column chromatography.
-
Expertise & Experience: The conversion of a carboxylic acid to an amide via an acyl chloride is a robust and high-yielding method. The in-situ formation of the acyl chloride followed by immediate reaction with ammonia is an efficient one-pot procedure.[3][5] An alternative, often milder, approach involves the use of carbodiimide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[6][7][8]
Route 2: Halogen Exchange Fluorination
This route is analogous to the industrial synthesis of some fluorocarbons and relies on the Swarts reaction, which involves the exchange of chlorine atoms for fluorine using a metal fluoride.[9][10][11]
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via halogen exchange.
Stage 1: Synthesis of 2,2-Dichloropropanamide
The starting material for the Swarts reaction, 2,2-dichloropropanamide, can be prepared from the corresponding acyl chloride.
Experimental Protocol: Synthesis of 2,2-Dichloropropanamide
-
Acyl Chloride Synthesis: 2,2-Dichloropropionyl chloride can be synthesized from 2-chloropropionic acid via chlorination with reagents like thionyl chloride.[12]
-
Amidation: In a manner similar to Route 1, react the crude 2,2-dichloropropionyl chloride with a concentrated solution of ammonia. The resulting 2,2-dichloropropanamide can be isolated and purified.
Stage 2: Halogen Exchange Fluorination (Swarts Reaction)
The key step in this route is the replacement of the two chlorine atoms with fluorine.
Experimental Protocol: Swarts Fluorination [2][10][13][14]
-
Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a stirrer, place 2,2-dichloropropanamide (1.0 eq) and antimony trifluoride (SbF₃, excess).
-
Catalyst: Add a catalytic amount of antimony pentachloride (SbCl₅) to generate the active fluorinating species, antimony trifluorodichloride (SbCl₂F₃).[2]
-
Reaction: Heat the mixture, typically with stirring. The reaction temperature will depend on the reactivity of the substrate, but for gem-dichloro compounds, heating is generally required. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by distillation or extraction. Careful purification is necessary to remove any remaining starting material and antimony byproducts.
-
Trustworthiness: The Swarts reaction is a well-established method for the synthesis of alkyl fluorides from alkyl chlorides and bromides.[10][11] The reaction is particularly effective for gem-dihalides. For example, 2,2-dichloropropane is converted to 2,2-difluoropropane using this methodology.[13] While the direct application to an amide is less commonly cited, the underlying principle of halogen exchange is sound. The presence of the amide functionality may influence the reaction conditions required.
-
Safety Note: Antimony compounds are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Amidation) is likely the more predictable and milder of the two for a laboratory setting, relying on very common and well-understood reactions. The primary challenge lies in the initial acquisition or synthesis of 2,2-difluoropropionic acid.
-
Route 2 (Halogen Exchange) presents an intriguing alternative, potentially starting from less expensive chlorinated precursors. However, it involves the use of more hazardous reagents and may require more optimization to achieve high yields, especially concerning the compatibility of the Swarts reagent with the amide functional group.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available starting materials, and tolerance for hazardous reagents. This guide provides the foundational information and experimental frameworks to enable an informed decision for the successful synthesis of this compound.
References
- 1. 2,3-DICHLOROPROPIONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. Swarts Reaction [unacademy.com]
- 12. Page loading... [guidechem.com]
- 13. quora.com [quora.com]
- 14. Swarts fluorination - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of α,α-Difluoroamides: A Comparative Guide for the Modern Chemist
A Note to the Researcher: Initial inquiries into the performance of 2,2-difluoropropanamide as a synthetic reagent revealed a notable scarcity of published applications in the chemical literature. This observation suggests that it is not a commonly employed building block in contemporary organic synthesis. Consequently, this guide has been pivoted to address the broader and more pressing interest within the research community: the efficient synthesis of α,α-difluoroamides. This class of compounds is of significant interest in medicinal and materials chemistry, and this guide provides a comparative analysis of established methods for their preparation.
Introduction: The Significance of the α,α-Difluoroamide Moiety
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The α,α-difluoroamide functionality, in particular, serves as a valuable bioisostere for the corresponding amide bond, offering enhanced metabolic stability, altered basicity of the amide nitrogen, and unique conformational constraints. These attributes make α,α-difluoroamides attractive targets in drug discovery and materials science. However, the synthesis of these motifs can be challenging, necessitating specialized reagents and reaction conditions. This guide explores and compares key synthetic strategies for the preparation of α,α-difluoroamides, providing experimental insights to aid in methodological selection.
Synthetic Strategies for α,α-Difluoroamide Formation
Several distinct approaches have been developed for the synthesis of α,α-difluoroamides. The primary methods can be broadly categorized as:
-
Reformatsky-Type Reactions: Employing α-halo-α,α-difluoroacetamide derivatives as nucleophile precursors.
-
Direct Fluorination: Introducing fluorine atoms directly onto a pre-existing amide or precursor.
-
Amide Bond Formation with Difluorinated Precursors: Coupling of amines with activated difluoroacetic acid derivatives.
This guide will delve into the mechanistic underpinnings and practical considerations of each of these strategies, presenting a comparative analysis of their performance.
In-Depth Analysis of Synthetic Methodologies
The Reformatsky-Type Reaction: Building Complexity from Bromodifluoroacetamides
The Reformatsky reaction, traditionally involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been adapted for the synthesis of α,α-difluoro-β-hydroxy and β-amino amides.[1][2] This approach utilizes bromodifluoroacetamides as key building blocks.
Mechanism and Key Considerations:
The reaction proceeds via the formation of a zinc enolate from the bromodifluoroacetamide, which then acts as a nucleophile, attacking an electrophile such as an aldehyde, ketone, or imine.[2] The stability of the organozinc reagent is a key advantage, preventing self-condensation and allowing for a broad substrate scope.[1]
Experimental Protocol: Zinc-Promoted Reformatsky Reaction of an Aldimine with Bromodifluoroacetamide [3]
-
To a stirred suspension of zinc powder (1.5 mmol) in dry THF (3 mL) under an argon atmosphere, add trimethylsilyl chloride (1.2 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of the aldimine (1.0 mmol) and bromodifluoroacetamide (1.2 mmol) in dry THF (2 mL) to the activated zinc suspension.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-β-amino amide.
Performance Comparison:
| Method | Reagent | Electrophile | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
| Zinc-Promoted Reformatsky | Bromodifluoroacetamide | Aldimines/Ketones | 64-95[3] | 1-4 | Mild conditions, broad substrate scope | Requires stoichiometric zinc, sensitive to moisture |
| Iridium-Catalyzed Reductive Reformatsky | Bromodifluoroacetamide | Tertiary Amides/Lactams | 56-91[4] | 12 | Good functional group tolerance | Requires a precious metal catalyst |
Logical Workflow for the Reformatsky-Type Reaction:
Caption: Workflow for the Zinc-Promoted Reformatsky Reaction.
Direct Fluorination of Amide Precursors
Direct fluorination offers a conceptually straightforward route to α,α-difluoroamides. This approach typically involves the reaction of an enolizable amide or a precursor like an α-ketoamide with an electrophilic fluorinating agent.
Mechanism and Key Considerations:
The mechanism of direct fluorination often involves the formation of an enolate or enol, which then attacks the electrophilic fluorine source. The choice of fluorinating agent and reaction conditions is critical to control the degree of fluorination and minimize side reactions. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used.[5][6]
Experimental Protocol: Direct Fluorination of an α-Ketoamide using Deoxofluor [7]
-
Dissolve the α-ketoamide (1.0 mmol) in dry dichloromethane (5 mL) in a fluorinated ethylene propylene (FEP) tube under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add Deoxofluor (2.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 36 hours, monitoring by 19F NMR.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α,α-difluoroamide.
Performance Comparison of Fluorinating Agents for α-Ketoamides: [7]
| Fluorinating Agent | Molar Ratio (Reagent:Substrate) | Reaction Time (h) | Product Ratio (Difluoroamide:Ketoamide) | Overall Yield (%) |
| Deoxofluor | 2:1 | 1 | 14:86 | >95 |
| DAST | 2:1 | 1 | 25:75 | >95 |
| Deoxofluor | 2:1 | 36 | ~90:10 | ~90 |
| DAST | 2:1 | 36 | ~90:10 | ~90 |
Logical Relationship in Direct Fluorination:
Caption: Key factors influencing direct fluorination outcomes.
Amide Bond Formation with Difluoroacetic Acid Derivatives
A classic and reliable approach to amide synthesis involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. This strategy can be applied to the synthesis of α,α-difluoroamides using difluoroacetic acid or its activated derivatives.
Mechanism and Key Considerations:
Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be employed.[8] The carboxylic acid is first activated by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The electron-withdrawing nature of the fluorine atoms in difluoroacetic acid can affect the reactivity of the carboxyl group, sometimes necessitating more forcing conditions or specific coupling agents.
Experimental Protocol: EDC/DMAP Mediated Amide Coupling [8]
-
To a solution of difluoroacetic acid (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add the amine (1.1 mmol), EDC (1.2 mmol), and a catalytic amount of DMAP (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired α,α-difluoroamide.
Comparison of Amide Coupling Strategies:
| Coupling Method | Reagents | Typical Yield (%) | Key Advantages | Limitations |
| Acyl Chloride | Difluoroacetyl chloride, Amine, Base | 70-90 | High reactivity, readily available starting materials | Acyl chloride can be moisture sensitive |
| EDC/DMAP | Difluoroacetic acid, Amine, EDC, DMAP | 60-85[8] | Milder conditions, good for sensitive substrates | Can be less effective for electron-deficient amines |
| HATU/DIPEA | Difluoroacetic acid, Amine, HATU, DIPEA | 75-95 | High yields, fast reaction times | Reagents are more expensive |
Decision Pathway for Amide Coupling:
Caption: Selecting an appropriate amide coupling method.
Conclusion and Future Outlook
The synthesis of α,α-difluoroamides is a dynamic area of research with significant implications for the development of new pharmaceuticals and advanced materials. While this compound itself appears to be an underutilized reagent, a range of robust and effective methods exist for the construction of the α,α-difluoroamide motif. The choice of synthetic strategy is contingent upon factors such as the desired molecular complexity, substrate availability, and scalability.
The Reformatsky-type reaction offers a powerful tool for the construction of more complex difluorinated structures, while direct fluorination provides a more convergent approach. For simpler targets, traditional amide bond formation with difluoroacetic acid derivatives remains a reliable and versatile option.
Future research in this field will likely focus on the development of more efficient and selective catalytic methods, including asymmetric approaches to introduce chirality at the α- or β-position. The exploration of novel fluorinating and difluoromethylating reagents will also continue to expand the synthetic chemist's toolbox for accessing this important class of molecules.
References
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2,2-Difluoropropanamide
For researchers and drug development professionals, the integrity of your work is paramount, and that integrity begins with safety. Handling novel chemical entities like 2,2-Difluoropropanamide requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound (CAS No. 49781-48-8) is a halogenated amide whose toxicological properties are not yet fully characterized. However, based on its chemical structure and available safety data, it is classified as a hazardous substance.
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
These classifications mandate the use of specific Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical, preventing exposure through contact, splash, or inhalation. The fluorinated nature of the compound also calls for careful selection of barrier materials, as halogenated organic compounds can be aggressive toward certain polymers.
The Hierarchy of Controls: PPE as the Final, Critical Barrier
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense in laboratory safety. A robust safety plan always follows the hierarchy of controls, prioritizing the most effective measures first.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, this means it must be handled within certified engineering controls , such as a chemical fume hood, to minimize inhalation exposure.[1] Administrative controls , including rigorous training on this specific protocol and clear labeling, are also mandatory. The PPE detailed below is designed to protect you from residual risks, such as splashes or spills, that persist even when primary controls are in place.
Core Protective Equipment: Selection and Rationale
A risk assessment is essential for selecting the appropriate PPE for any laboratory procedure.[3] Based on the known hazards of this compound, the following PPE is required for all handling operations.
| PPE Component | Minimum Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and aerosols, which can cause serious eye irritation. Goggles provide a full seal around the eyes, unlike safety glasses.[4] |
| Face Protection | Face Shield (worn over goggles) | Required when there is a significant risk of splash (e.g., handling larger quantities, heating solutions). Protects the entire face from corrosive splashes. |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 5-mil thickness) | Prevents skin contact and irritation. While specific permeation data for this compound is not available, nitrile offers good resistance to a range of organic compounds and is preferred over latex.[5][6] For extended contact or handling of concentrated solutions, double-gloving or using thicker neoprene gloves is recommended.[7] |
| Body Protection | Chemical-Resistant Laboratory Coat (fully buttoned) with tight cuffs | Protects skin and personal clothing from incidental contact and minor spills. Cuffs should be tucked under gloves. |
| Footwear | Closed-toe, liquid-resistant shoes | Prevents exposure from spills that may reach the floor. |
Occupational Exposure Limits (OELs): As of this guide's publication, no specific OEL has been established by OSHA, NIOSH, or ACGIH for this compound. However, OSHA and NIOSH have established limits for inorganic fluorides (as F) at 2.5 mg/m³ over an 8-hour time-weighted average (TWA).[8][9] While this compound is an organic fluoride, this value underscores the need to keep airborne concentrations to an absolute minimum through the consistent use of engineering controls.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. An improper doffing technique can expose you to the very chemical you were protected from.[2][10]
Caption: Follow a strict sequence for donning and doffing PPE.
Detailed Donning Protocol:
-
Inspect PPE: Before starting, visually inspect all PPE for defects such as cracks, tears, or holes. Ensure you have the correct sizes.[10]
-
Don Lab Coat: Put on the lab coat and fasten it completely.
-
Don Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.
-
Don Gloves: Put on gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat to create a seal.
Detailed Doffing Protocol (Most to Least Contaminated):
-
Remove Gloves: This is the most critical step. Use a "glove-to-glove" and "skin-to-skin" technique.
-
With your gloved right hand, pinch the palm of your left glove and peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved right hand.
-
Slide the fingers of your now-bare left hand under the cuff of your right glove.
-
Peel the right glove off, turning it inside out over the first glove.
-
Dispose of both gloves immediately in the designated waste container.
-
-
Remove Face Shield: Handling only the rear strap, lift the face shield up and away from your face. Place it in the designated area for decontamination.
-
Remove Lab Coat: Unbutton the coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold it so the contaminated exterior is contained inward and place it in the designated receptacle for laundering or disposal.
-
Remove Goggles: Handling only the rear strap, remove your goggles.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[10]
Operational Plan: Spill Management and Disposal
Your safety plan must extend to the entire lifecycle of the chemical, including waste disposal.
Spill Cleanup: In the event of a minor spill inside a chemical fume hood:
-
Ensure your PPE is intact. Alert others in the lab.
-
Use a chemical spill kit with an absorbent material appropriate for organic compounds. Do not use combustible materials like paper towels.
-
Gently cover the spill with the absorbent, working from the outside in.
-
Collect the contaminated absorbent using non-sparking tools and place it in a designated hazardous waste container.
-
Wipe the area with a suitable decontamination solution and then clean with soap and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal of Contaminated PPE: All disposable PPE that has been, or is suspected of being, contaminated with this compound must be treated as hazardous chemical waste.
Caption: Disposal plan for chemically contaminated PPE.
Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated disposable items (gloves, wipes, absorbent pads) into a dedicated, closable, and clearly labeled hazardous waste container.[11][12]
-
Labeling: The container must be marked with the words "Hazardous Waste" and identify the contents, including "this compound."
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
-
Collection: Follow your institution's procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department. Do not dispose of chemically contaminated PPE in regular or biohazard trash.[11]
By adhering to these detailed protocols, you build a system of safety that is both robust and self-validating, ensuring protection for yourself, your colleagues, and the integrity of your research.
References
- 1. wcu.edu [wcu.edu]
- 2. uwm.edu [uwm.edu]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Fluorine - IDLH | NIOSH | CDC [cdc.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Protective Clothing | DuPont™ [dupont.com.au]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 10. FLUORINE | Occupational Safety and Health Administration [osha.gov]
- 11. usascientific.com [usascientific.com]
- 12. 1988 OSHA PEL Project - Fluorine | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
